tert-Butyl (6-chloropyridin-2-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(6-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYNRRQJJHZENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159603-71-1 | |
| Record name | 2-TERT-BUTOXYCARBONYLAMINO-6-CHLOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl (6-chloropyridin-2-yl)carbamate CAS number 159603-71-1
An In-depth Technical Guide to tert-Butyl (6-chloropyridin-2-yl)carbamate
CAS Number: 159603-71-1
This technical guide provides a comprehensive overview of this compound, a key intermediate in the field of medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals involved in organic synthesis and pharmaceutical research.
Introduction
This compound is a bifunctional molecule featuring a pyridine ring substituted with a chlorine atom and a Boc-protected amine. This structure makes it a valuable building block in organic synthesis, particularly for introducing the 2-amino-6-chloropyridine moiety into more complex molecules. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine, which can be selectively removed under acidic conditions. The chlorine atom provides a reactive site for various cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds. Its role is significant in the synthesis of various pharmaceutical agents.[1]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 159603-71-1 | [2][3][4] |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [2][4] |
| Molecular Weight | 228.68 g/mol | [2] |
| IUPAC Name | tert-butyl N-(6-chloropyridin-2-yl)carbamate | [4] |
| Synonyms | 2-BOC-Amino-6-chloropyridine, 2-tert-Butoxycarbonylamino-6-chloropyridine | [2] |
| Appearance | Solid Crystalline Form | [1] |
| Melting Point | 87.5-89 °C | [2] |
| Boiling Point (Predicted) | 282.2 ± 25.0 °C | [2] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 11.89 ± 0.70 | [2] |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C | [2][5] |
Note: Spectral data such as NMR, HPLC, and LC-MS are often available from commercial suppliers.[5]
Synthesis and Reactivity
Synthesis Workflow
The most common method for synthesizing this compound involves the protection of the primary amine of 2-amino-6-chloropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Reactivity and Applications
The utility of this compound stems from its two primary reactive sites. The Boc-protected amine is stable under basic and nucleophilic conditions but can be easily deprotected using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The chloro-group on the pyridine ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.
This reactivity makes it a crucial intermediate in the synthesis of complex pharmaceutical compounds, including:
-
ανβ6 Integrin Inhibitors: Used in the preparation of Tetrahydro-1,8-naphthyridine compounds which act as inhibitors for the ανβ6 integrin, a target for treating fibrotic diseases.[2]
-
Anti-inflammatory Agents: Serves as a building block for Filgotinib-related compounds, which are Janus kinase (JAK) inhibitors used in the treatment of inflammatory conditions.[5]
-
Anticoagulants: It is an important intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an oral anticoagulant.[6][7]
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure for the N-Boc protection of 2-amino-6-chloropyridine.
-
Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.
Use in Suzuki Cross-Coupling Reaction
This protocol describes a general procedure for using the title compound in a Suzuki coupling reaction.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 4-12 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography to obtain the coupled product.
Safety and Handling
-
Hazard Statements: May cause skin irritation, serious eye irritation, and may be harmful if inhaled.[1]
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2][5]
Conclusion
This compound (CAS: 159603-71-1) is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its dual reactivity, enabled by the Boc-protected amine and the reactive chlorine atom, allows for its strategic incorporation into a wide range of pharmaceutical targets. The well-established protocols for its synthesis and subsequent functionalization underscore its importance for researchers and scientists in the field of drug discovery and development.
References
- 1. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 2. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. tert-Butyl (6-Chloropyridin-2-yl)-carbamate | 159603-71-1 [chemicalbook.com]
- 4. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 159603-71-1|this compound|BLD Pharm [bldpharm.com]
- 6. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 7. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
An In-depth Technical Guide on tert-Butyl (6-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of tert-Butyl (6-chloropyridin-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1][2] |
| Molecular Weight | 228.67 g/mol | [2] |
| CAS Number | 159603-71-1 | [1][2] |
| IUPAC Name | tert-butyl N-(6-chloropyridin-2-yl)carbamate | [2] |
Role in Organic Synthesis
This compound is a valuable building block in organic chemistry, primarily utilized as an intermediate in the synthesis of more complex molecules. Its structure, featuring a Boc-protected amine and a chlorinated pyridine ring, allows for a variety of chemical transformations.
One notable application is in the preparation of Tetrahydro-1,8-naphthyridine compounds, which have been investigated as potential ανβ6 integrin inhibitors.[3] The general workflow for its use as a synthetic intermediate is depicted below.
Experimental Protocols
While detailed experimental protocols are highly specific to the target molecule, a general procedure for the synthesis of a derivative from this compound would involve a cross-coupling reaction. For instance, a Suzuki coupling could be employed to introduce a new substituent at the 6-position of the pyridine ring, followed by the deprotection of the Boc group to liberate the free amine for further functionalization.
General Suzuki Coupling Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, a boronic acid or ester coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture, and perform an aqueous workup to remove the catalyst and inorganic salts.
-
Purification: Purify the resulting intermediate product by column chromatography.
General Boc Deprotection Protocol:
-
Reaction Setup: Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Reagent: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Reaction Conditions: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Workup: Neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution) and extract the deprotected product.
-
Purification: If necessary, purify the final product by column chromatography or recrystallization.
Note: These are generalized protocols and the specific reagents, solvents, temperatures, and reaction times will need to be optimized for each specific synthetic target.
References
- 1. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Physical and chemical properties of tert-Butyl (6-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (6-chloropyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document details its structural characteristics, physicochemical parameters, and includes a detailed experimental protocol for its synthesis and purification. All quantitative data is presented in clear, tabular format, and a logical workflow for its preparation is provided.
Core Properties and Data
This compound, also known as 2-(Boc-amino)-6-chloropyridine, is a stable, solid organic compound. Its molecular structure features a pyridine ring substituted with a chlorine atom and a tert-butoxycarbonyl (Boc) protected amine group. This protecting group strategy is crucial in multi-step organic syntheses, allowing for selective reactions at other sites of the molecule.
Physical Properties
The key physical properties of this compound are summarized in the table below. These parameters are essential for its handling, storage, and use in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 228.67 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 87.5-89 °C | [2] |
| Boiling Point (Predicted) | 282.2 ± 25.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in polar organic solvents. | [3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are provided.
| Identifier | Value | Reference |
| CAS Number | 159603-71-1 | [1] |
| PubChem CID | 11253185 | [1] |
| IUPAC Name | tert-butyl N-(6-chloropyridin-2-yl)carbamate | [1] |
| InChI | InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | [1] |
| InChIKey | UEYNRRQJJHZENW-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-protection of 2-amino-6-chloropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the protection of amine functionalities.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a detailed method for the synthesis and purification of this compound.
Materials:
-
2-Amino-6-chloropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white to off-white solid.
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily used in the construction of more complex molecules.
-
N-Protection: The Boc group serves as an effective protecting group for the amino functionality, allowing for reactions to be carried out on the pyridine ring, such as nucleophilic aromatic substitution at the chlorine-bearing carbon.
-
Deprotection: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, to regenerate the free amine.[4][5] This orthogonality is a key feature in multi-step synthesis.
-
Cross-Coupling Reactions: The chloro-substituted pyridine ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, enabling the synthesis of a wide range of substituted pyridine derivatives.
-
Medicinal Chemistry: This compound is a valuable building block in the synthesis of pharmaceutically active compounds, including kinase inhibitors and other therapeutic agents.[2]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]
-
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, maintaining a temperature of 2-8°C under an inert atmosphere is recommended.[2]
Spectral Data
Detailed spectral data for the characterization of this compound is crucial for confirming its identity and purity. Representative data from similar Boc-protected amines are provided for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, typically in the aromatic region (δ 7-8 ppm). A singlet for the nine equivalent protons of the tert-butyl group will be observed in the upfield region (around δ 1.5 ppm). A broad singlet for the N-H proton of the carbamate will also be present.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyridine ring, the carbonyl carbon of the carbamate group (around δ 150-155 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), and the methyl carbons of the tert-butyl group (around δ 28 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1725 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group.
References
- 1. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
tert-Butyl (6-chloropyridin-2-yl)carbamate structural information and IUPAC name
An In-depth Technical Guide on tert-Butyl (6-chloropyridin-2-yl)carbamate
This technical guide provides comprehensive structural information, physicochemical properties, and a representative synthetic protocol for this compound, a key intermediate in the development of pharmacologically active compounds.
Structural Information and IUPAC Nomenclature
The compound with the common name this compound is systematically named according to IUPAC nomenclature.
IUPAC Name: tert-butyl N-(6-chloropyridin-2-yl)carbamate[1]
Synonyms: 2-BOC-Amino-6-chloropyridine, tert-Butyl N-(6-chloro-2-pyridyl)carbamate, (6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester[1][2]
Chemical Structure: The structure consists of a pyridine ring substituted with a chlorine atom at the 6-position and a tert-butoxycarbonylamino group at the 2-position. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis.
Physicochemical and Identification Data
Quantitative data and key identifiers for this compound are summarized in the table below for easy reference by researchers and drug development professionals.
| Property | Value | Reference(s) |
| Molecular Formula | C10H13ClN2O2 | [1][2][3] |
| Molecular Weight | 228.67 g/mol | [1] |
| CAS Number | 159603-71-1 | [1][2][4] |
| Melting Point | 87.5-89 °C | [2] |
| Boiling Point (Predicted) | 282.2 ± 25.0 °C | [2] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [2] |
| InChI Key | UEYNRRQJJHZENW-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl | [1] |
Experimental Protocols: Synthesis
The synthesis of this compound typically involves the protection of the amino group of 2-amino-6-chloropyridine with a tert-butoxycarbonyl (Boc) group. A general and widely used method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O).
Objective: To synthesize this compound from 2-amino-6-chloropyridine.
Materials:
-
2-amino-6-chloropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP, e.g., 0.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O, typically 1.1 equivalents) dropwise or in portions at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-16 hours) until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography or recrystallization to afford pure this compound as a solid.[5]
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry. Its primary application is as an intermediate in the synthesis of more complex molecules with potential therapeutic activities. For instance, it is used in the preparation of Tetrahydro-1,8-naphthyridine compounds, which have been investigated as ανβ6 integrin inhibitors.[2]
Visualization of Key Information
The following diagram illustrates the core structural information and its relationship to key chemical identifiers.
Caption: Core structural and identifier relationships.
References
- 1. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. tert-Butyl (6-Chloropyridin-2-yl)-carbamate [infochems.co.kr]
- 4. tert-Butyl (6-Chloropyridin-2-yl)-carbamate | 159603-71-1 [chemicalbook.com]
- 5. tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate () for sale [vulcanchem.com]
In-depth Technical Guide: Solubility of tert-Butyl (6-chloropyridin-2-yl)carbamate in Organic Solvents
An Examination of Available Data and Methodologies for Drug Development Professionals
Abstract
tert-Butyl (6-chloropyridin-2-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide aims to provide a comprehensive overview of the solubility of this compound. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this specific compound. This document will, therefore, focus on presenting the available physicochemical properties, outlining a general experimental protocol for determining solubility, and providing a logical workflow for such an investigation, thereby equipping researchers with the necessary tools to generate this critical data in-house.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1][2] |
| Molecular Weight | 228.68 g/mol | [2] |
| Melting Point | 87.5-89 °C | [2] |
| Boiling Point (Predicted) | 282.2 ± 25.0 °C | [2] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 11.89 ± 0.70 | [2] |
The presence of both a polar carbamate group and a moderately non-polar chloropyridinyl ring suggests that the solubility of this compound will be highly dependent on the polarity of the solvent. It is anticipated to have higher solubility in polar aprotic and protic organic solvents and lower solubility in non-polar solvents. For a structurally similar compound, butyl (2-chloropyridin-4-yl)carbamate, it is noted to be soluble in organic solvents such as dichloromethane and has limited solubility in water.[3]
Experimental Protocol for Solubility Determination
The absence of published quantitative data necessitates experimental determination of the solubility of this compound in relevant organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[4][5][6][7]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran, toluene)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
-
Quantification of Solute Concentration:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the experimental samples.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Logical workflow for the experimental determination of solubility.
Synthesis and Purification Considerations
The synthesis of this compound typically involves the reaction of 2-amino-6-chloropyridine with di-tert-butyl dicarbonate (Boc₂O). While detailed protocols are proprietary or found within patent literature, the purification steps often mentioned, such as recrystallization or column chromatography, indirectly point to the compound's solubility characteristics in solvents like ethyl acetate and hexane mixtures. The choice of solvent for these purification steps is guided by the differential solubility of the product and any impurities.
Conclusion
For researchers, scientists, and drug development professionals, understanding the solubility of key intermediates like this compound is paramount. While this guide highlights a critical lack of publicly available quantitative solubility data for this compound, it provides a robust framework for its experimental determination. By following the outlined protocol and logical workflow, laboratories can generate the necessary data to optimize their synthetic and purification processes, ultimately facilitating more efficient drug development pipelines. The physicochemical properties presented here can aid in the initial selection of appropriate solvent systems for such studies.
References
- 1. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
Spectroscopic Analysis of tert-Butyl (6-chloropyridin-2-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-butyl (6-chloropyridin-2-yl)carbamate. Due to the limited availability of public spectroscopic data in the conducted searches, this document serves as a template outlining the necessary data for full characterization, the detailed experimental protocols for acquiring such data, and the logical workflow for its analysis. The provided tables are structured for the clear presentation of quantitative data upon its acquisition.
Compound Identification
| Parameter | Value |
| IUPAC Name | tert-butyl N-(6-chloropyridin-2-yl)carbamate |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol |
| CAS Number | 159603-71-1 |
Spectroscopic Data Summary
The following tables are formatted for the presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
¹H NMR (Proton NMR) Data
Solvent: CDCl₃ (unless otherwise specified) Frequency: 400 MHz (representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available | ||||
| Data not available | ||||
| Data not available | ||||
| Data not available |
¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃ (unless otherwise specified) Frequency: 100 MHz (representative)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Mass Spectrometry (MS) Data
Ionization Method: Electrospray Ionization (ESI)
| m/z | Relative Intensity (%) | Assignment |
| Data not available | ||
| Data not available |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 1 second
-
Spectral Width: 0-15 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-220 ppm
-
Temperature: 298 K
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS).
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The solution is then infused into the mass spectrometer.
Data Acquisition (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Mass Range: m/z 50-500
Workflow and Structural Analysis
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the chemical structure of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
A Technical Guide to the Purity and Analytical Standards of tert-Butyl (6-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and analytical standards for tert-Butyl (6-chloropyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. This document outlines the physical and chemical properties, proposed analytical methods for quality control, and potential impurity profiles. The information herein is intended to support researchers and drug development professionals in establishing robust quality control procedures.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 228.68 g/mol | [2] |
| CAS Number | 159603-71-1 | [2] |
| Melting Point | 87.5-89 °C | [2] |
| Boiling Point (Predicted) | 282.2 ± 25.0 °C | [2] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 11.89 ± 0.70 | [2] |
Analytical Standards and Purity
Potential Impurities
The impurity profile of this compound is largely dependent on the synthetic route employed. A common method for the synthesis of Boc-protected amines involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O).
Based on this, potential impurities may include:
-
Starting Materials: Unreacted 2-amino-6-chloropyridine.
-
Reagents: Residual di-tert-butyl dicarbonate and its byproducts (e.g., tert-butanol).
-
Byproducts: Di-Boc protected 2-amino-6-chloropyridine and products of side reactions.
-
Degradation Products: Products arising from the hydrolysis or thermal degradation of the final compound.
The following diagram illustrates a general synthetic and purification workflow for this compound.
Experimental Protocols for Quality Control
Robust analytical methods are essential for ensuring the quality and purity of this compound. The following sections detail proposed methodologies based on standard practices for similar compounds. These methods would require validation for this specific analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity and quantifying impurities in this compound. A stability-indicating reversed-phase HPLC method is recommended.
Table 2: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 min, hold at 90% B for 5 min, return to 10% B over 1 min, and equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm and 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
The following diagram outlines the analytical workflow for HPLC analysis.
Gas Chromatography (GC)
GC can be employed to detect volatile impurities such as residual solvents and certain byproducts. Due to the thermal lability of the Boc group, careful optimization of the injector temperature is crucial to prevent on-column degradation.
Table 3: Proposed GC Method Parameters
| Parameter | Proposed Condition |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C (or lower to minimize degradation) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL (split injection) |
| Sample Preparation | 5 mg/mL in Dichloromethane |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of identity.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons on the pyridine ring will appear as multiplets in the aromatic region (typically 7-8 ppm). The NH proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display signals for the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively) and the carbonyl carbon of the carbamate (around 153 ppm). The signals for the chlorinated pyridine ring will also be present in the aromatic region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to gain structural information through fragmentation patterns. When coupled with a chromatographic technique (LC-MS or GC-MS), it is invaluable for impurity identification.
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, including the loss of the tert-butyl group, isobutylene, and the entire Boc group.
The following diagram illustrates a proposed mass spectral fragmentation pathway.
Conclusion
The purity and analytical standards outlined in this guide provide a framework for the quality control of this compound. The proposed analytical methods, including HPLC, GC, NMR, and MS, are based on established principles for the analysis of related compounds. It is imperative that these methods are validated for their intended use to ensure the consistent quality and purity of this important pharmaceutical intermediate. This guide serves as a starting point for the development of a comprehensive quality control strategy.
References
- 1. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. tert-Butyl (6-chloropyridin-3-yl)carbamate | 171178-45-3 [sigmaaldrich.com]
- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of Key Edoxaban Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of the core intermediates of Edoxaban, a direct oral anticoagulant. This document details the synthetic pathways, experimental protocols, and quantitative data for the three key structural components of Edoxaban, offering valuable insights for researchers and professionals in drug development and manufacturing.
Core Intermediates of Edoxaban
The synthesis of Edoxaban relies on the convergence of three key intermediates, each requiring precise chemical synthesis and control of stereochemistry. These core building blocks are:
-
Intermediate I: tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate
-
Intermediate II: 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
-
Intermediate III: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate
The strategic assembly of these intermediates is crucial for the efficient and stereoselective synthesis of the final active pharmaceutical ingredient (API).
Synthesis of Intermediate I: The Chiral Diamine Core
The synthesis of tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (Intermediate I) is a critical and challenging aspect of the overall Edoxaban synthesis due to the presence of three stereocenters. Various synthetic strategies have been developed to achieve high stereoselectivity and yield.
Synthetic Pathway Overview
A common approach involves the formation of an azido intermediate, followed by reduction to the corresponding amine. This pathway allows for the controlled introduction of the amino groups with the desired cis-stereochemistry.
Experimental Protocols
Synthesis of N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide
This protocol is based on a method described in patent CN115724792A.
-
To a reaction flask, add 150.7 g (568.7 mmol) of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Intermediate III precursor) and 500 mL of ethanol.
-
Cool the reaction system to 0-10°C.
-
Slowly add 43.1 g (426.7 mmol) of triethylamine.
-
Add 100.0 g (473.9 mmol) of (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide.
-
After the addition is complete, heat the reaction system to 70-75°C.
-
When the system temperature reaches 55-60°C, add an additional 14.4 g (142.6 mmol) of triethylamine.
-
Maintain the temperature at 70-75°C and stir for 16 hours.
-
Monitor the reaction completion by liquid chromatography.
-
Cool the system to 50-55°C and add 900 mL of purified water dropwise.
-
After the addition, cool to 20-25°C and stir for 1 hour.
-
Collect the solid product by suction filtration.
Reduction to tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (Intermediate I)
This protocol is a general representation of a palladium-catalyzed hydrogenation.
-
In a hydrogen reactor, add 5.0 g (12.7 mmol) of N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide, 0.1 g (2% wt) of Pd/C, and 40 mL of methanol.
-
Carry out the reaction at 50-55°C for 8 hours under a hydrogen atmosphere.
-
Upon completion, the crude product is further processed to yield Intermediate I.
Quantitative Data
| Parameter | Value | Reference |
| Azido Intermediate Yield | 88.0% | [1] |
| Purity (HPLC) | >99% | |
| Reduction Yield | Quantitative | [2] |
Synthesis of Intermediate II: The Thiazole Moiety
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (Intermediate II) forms the core of the thiazole carboxamide group in Edoxaban. It is typically synthesized and used as its hydrochloride salt to improve stability and handling.
Synthetic Pathway Overview
The synthesis of Intermediate II often involves the cyclization of a piperidine derivative to form the thiazole ring.
Experimental Protocol
Synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
This protocol is a representative procedure for the final hydrolysis and salt formation step.
-
A solution of the corresponding ethyl ester of Intermediate II in ethanol is prepared.
-
The solution is cooled with an ice-water bath.
-
1N HCl in ethanol (7.5 mL) is added to the mixture.
-
The mixture is stirred for 1.5 hours.
-
The precipitated crystals are collected by filtration and washed with ethanol (2 mL).
-
The wet crystals are dried at room temperature under reduced pressure to yield the hydrochloride salt of Intermediate II.[3]
Quantitative Data
| Parameter | Value | Reference |
| Melting Point | 199.0 to 203.0 °C | [4] |
| Purity | High | |
| Storage | 2-8°C under inert gas | [4] |
Synthesis of Intermediate III: The Chloropyridine Moiety
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Intermediate III) is the third key component, which introduces the chloropyridine oxalamide side chain to the Edoxaban molecule.
Synthetic Pathway Overview
This intermediate is typically prepared through the reaction of 2-amino-5-chloropyridine with an oxalate derivative.
Experimental Protocol
A general procedure involves the condensation of 2-amino-5-chloropyridine with a suitable oxalate, such as diethyl oxalate, often in the presence of a base and an appropriate solvent. The reaction conditions are typically mild.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C9H9ClN2O3 | [5] |
| Molecular Weight | 228.63 g/mol | [5] |
| Appearance | White or light yellow crystalline powder |
Conclusion
The synthesis of Edoxaban is a complex process that hinges on the efficient and stereocontrolled preparation of its key intermediates. This guide has outlined the synthetic pathways and provided detailed experimental insights into the preparation of the chiral diamine, the thiazole, and the chloropyridine moieties. A thorough understanding of these synthetic routes, coupled with robust process development and analytical characterization, is essential for the successful and scalable manufacturing of this important anticoagulant. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of pharmaceutical synthesis and development.
References
- 1. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 2. CN115724792A - A kind of edoxaban key intermediate and its synthetic method - Google Patents [patents.google.com]
- 3. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]
- 4. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 5. echemi.com [echemi.com]
The Pivotal Role of tert-Butyl (6-chloropyridin-2-yl)carbamate in Modern Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Key Building Block in the Synthesis of Novel Therapeutics
Introduction
In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex molecular architectures with desired pharmacological activities. Among these, tert-butyl (6-chloropyridin-2-yl)carbamate has emerged as a crucial building block, offering medicinal chemists a reliable and adaptable scaffold for the construction of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound in medicinal chemistry, with a focus on its role in the development of potent and selective enzyme inhibitors and receptor antagonists.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data for key derivatives, and visualizations of relevant signaling pathways and synthetic workflows to facilitate a deeper understanding of this compound's importance.
Core Compound Profile
This compound is a Boc-protected derivative of 2-amino-6-chloropyridine. The presence of the chlorine atom provides a reactive handle for cross-coupling reactions, while the Boc-protected amino group allows for subsequent deprotection and functionalization. This combination of features makes it an ideal starting material for structure-activity relationship (SAR) studies and the synthesis of targeted therapeutics.
Chemical Structure:
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 87.5-89 °C |
| CAS Number | 159603-71-1 |
Synthesis and Key Reactions
The primary route to this compound involves the protection of the amino group of 2-amino-6-chloropyridine with a tert-butoxycarbonyl (Boc) group. The precursor, 2-amino-6-chloropyridine, can be synthesized via several methods, most commonly through the reduction of 2-chloro-6-nitropyridine or the amination of 2,6-dichloropyridine.[1][2]
The reactivity of this compound is dominated by the chemistry of the chloropyridine ring. The chlorine atom is susceptible to displacement through various palladium-catalyzed cross-coupling reactions, which are fundamental to its utility in medicinal chemistry.
Applications in Medicinal Chemistry
The versatility of this compound as a synthetic intermediate is highlighted by its use in the development of several classes of biologically active molecules.
Integrin Inhibitors: Targeting Fibrosis and Cancer
Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in various physiological and pathological processes, including fibrosis and cancer. The αvβ6 integrin, in particular, is a key activator of transforming growth factor-beta (TGF-β), a profibrotic cytokine.
This compound is a key starting material in the synthesis of tetrahydro-1,8-naphthyridine-based αvβ6 integrin inhibitors. These compounds often feature a core structure accessible through a multi-step synthesis involving the initial functionalization of the chloropyridine ring.
Example: Synthesis of GSK3008348 Precursors
A representative synthetic approach involves a Suzuki coupling to introduce a suitable aromatic or heteroaromatic group at the 6-position of the pyridine ring, followed by further transformations to construct the tetrahydro-1,8-naphthyridine core.
Biological Activity of a Representative αvβ6 Integrin Inhibitor (GSK3008348)
| Target | IC₅₀ (nM) | pIC₅₀ |
| αvβ6 | 1.50 | 8.4 |
| αvβ1 | 2.83 | - |
| αvβ3 | 12.53 | 6.0 |
| αvβ5 | 4.00 | 6.9 |
| αvβ8 | 2.26 | 7.7 |
αvβ6 Signaling Pathway
The diagram below illustrates the role of αvβ6 integrin in activating TGF-β, which in turn initiates a signaling cascade leading to fibrosis. Inhibitors developed from this compound block this initial activation step.
Akt Kinase Inhibitors: A Strategy for Cancer Therapy
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making Akt (Protein Kinase B) a prime target for anticancer drug development.
This compound serves as a versatile scaffold for the synthesis of potent Akt inhibitors. The chloropyridine moiety can be elaborated through various cross-coupling reactions to introduce functionalities that interact with the ATP-binding pocket of the Akt kinase.
Example: Precursors for Pan-Akt Inhibitors like GSK690693
The synthesis of complex Akt inhibitors often involves the coupling of the chloropyridine core with other heterocyclic systems. For example, a Buchwald-Hartwig amination could be employed to link the pyridine ring to a suitable amine-containing fragment, which forms a key part of the final inhibitor.
Biological Activity of a Representative Pan-Akt Inhibitor (GSK690693)
| Target | IC₅₀ (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
PI3K/Akt/mTOR Signaling Pathway
The following diagram outlines the central role of Akt in this signaling cascade. Inhibitors derived from this compound can effectively block the downstream signaling that promotes cancer cell survival and proliferation.
TRPV1 Antagonists: Targeting Pain and Inflammation
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin. It is a well-established target for the development of novel analgesics.
The 6-chloropyridin-2-yl motif is a key structural feature in a number of potent TRPV1 antagonists. This compound provides a convenient entry point for the synthesis of these compounds.
Example: Synthesis of BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide)
While BCTC itself has a 3-chloropyridin-2-yl moiety, the synthetic strategies often involve precursors that can be derived from 2-amino-6-chloropyridine. The Boc-protected amine can be deprotected and subsequently reacted to form the urea linkage characteristic of many TRPV1 antagonists.
Biological Activity of BCTC
| Assay | IC₅₀ (nM) |
| Capsaicin-induced rat TRPV1 activation | 35 |
| Acid-induced rat TRPV1 activation | 6.0 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chloropyridine
This procedure describes a common method for the synthesis of the precursor to the title compound.
Method: Reduction of 2-Chloro-6-nitropyridine
-
To a solution of 2-chloro-6-nitropyridine (1.0 eq) in a suitable alcohol solvent (e.g., ethanol or methanol), add sodium borohydride (NaBH₄) (4.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2-amino-6-chloropyridine.[1]
Protocol 2: Synthesis of this compound
This protocol details the Boc protection of 2-amino-6-chloropyridine.
Method: Boc Protection
-
Dissolve 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA) (1.5 eq) or 4-dimethylaminopyridine (DMAP) (catalytic amount).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Protocol 3: Representative Suzuki Coupling Reaction
This protocol illustrates a general procedure for the functionalization of the title compound.
Method: Palladium-Catalyzed Suzuki Coupling
-
To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two key functional handles—a Boc-protected amine and a reactive chlorine atom—provide a robust platform for the construction of complex and diverse molecular scaffolds. As demonstrated by its application in the synthesis of potent inhibitors of αvβ6 integrin, Akt kinase, and the TRPV1 channel, this compound has proven instrumental in the development of novel therapeutic agents for a range of diseases, including fibrosis, cancer, and pain. The synthetic strategies and biological data presented in this guide underscore the continued importance of this compound in the arsenal of the modern medicinal chemist.
References
Commercial Suppliers and Technical Guide for tert-Butyl (6-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl (6-chloropyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, commercial availability, and its application in the development of therapeutic agents, particularly αvβ6 integrin inhibitors.
Introduction
This compound (CAS No. 159603-71-1) is a Boc-protected derivative of 2-amino-6-chloropyridine. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions. This stability makes this compound a crucial building block in the multi-step synthesis of complex molecules, most notably in the development of inhibitors for the αvβ6 integrin, a key target in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][2][3]
Physicochemical Properties
The quantitative data for this compound is summarized in the table below, compiled from various commercial suppliers and chemical databases.
| Property | Value | Source |
| CAS Number | 159603-71-1 | PubChem[4] |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | Chongqing Chemdad Co.[1], PubChem[4] |
| Molecular Weight | 228.68 g/mol | Chongqing Chemdad Co.[1] |
| 228.67 g/mol | PubChem[4] | |
| Melting Point | 87.5-89 °C | Chongqing Chemdad Co.[1] |
| Boiling Point (Predicted) | 282.2 ± 25.0 °C | Chongqing Chemdad Co.[1] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | Chongqing Chemdad Co.[1] |
| Purity | ≥97% | Acros Pharmatech, Chongqing Chemdad Co.[1] |
| InChI Key | UEYNRRQJJHZENW-UHFFFAOYSA-N | PubChem[4] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl | PubChem[4] |
Commercial Suppliers
A number of chemical suppliers offer this compound, typically with purities of 97% or higher. The compound is available in various quantities to suit research and development needs.
| Supplier | Purity | Available Quantities |
| Acros Pharmatech | ≥97% | 5g, 10g, 25g, Bulk |
| Chongqing Chemdad Co., Ltd. | ≥97% | Inquire for details |
| Laibo Chem | Not specified | 250mg, 5g |
| MOLBASE | Varies by supplier | Varies by supplier |
Synthesis Protocol: Boc Protection of 2-Amino-6-chloropyridine
The synthesis of this compound is achieved through the protection of the amino group of 2-amino-6-chloropyridine with a tert-butoxycarbonyl (Boc) group. This is a standard N-tert-butoxycarbonylation reaction.
General Experimental Protocol:
This protocol is a generalized procedure based on standard Boc protection methodologies.[5][6]
Materials:
-
2-Amino-6-chloropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Sodium Bicarbonate)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve 2-amino-6-chloropyridine in a suitable solvent such as THF or DCM in a round-bottom flask.
-
Addition of Base and Boc Anhydride: To the stirred solution, add the base (e.g., triethylamine) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). A catalytic amount of DMAP can be added to accelerate the reaction.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Application in Drug Discovery: Synthesis of αvβ6 Integrin Inhibitors
This compound is a vital intermediate in the synthesis of potent and selective αvβ6 integrin inhibitors, such as GSK3008348, which has been investigated for the treatment of idiopathic pulmonary fibrosis (IPF).[2][3] The αvβ6 integrin plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a key mediator of fibrosis.[3]
Below is a diagram illustrating the role of αvβ6 in the TGF-β signaling pathway.
Caption: Role of αvβ6 integrin in TGF-β activation and fibrosis.
The synthesis of αvβ6 integrin inhibitors often involves the coupling of the protected aminopyridine core with other fragments. The following diagram illustrates a generalized experimental workflow for the synthesis of a hypothetical αvβ6 integrin inhibitor using this compound.
References
- 1. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
Methodological & Application
Synthesis of tert-Butyl (6-chloropyridin-2-yl)carbamate from 2-amino-6-chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of tert-butyl (6-chloropyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The procedure involves the protection of the amino group of 2-amino-6-chloropyridine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Introduction
The protection of amino groups is a fundamental strategy in multi-step organic synthesis, particularly in the construction of complex molecules for drug discovery. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. The title compound, this compound, serves as a versatile building block in the synthesis of a range of biologically active molecules. This protocol details a reliable and efficient method for its preparation from commercially available 2-amino-6-chloropyridine.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of 2-amino-6-chloropyridine on the carbonyl carbon of di-tert-butyl dicarbonate, facilitated by a non-nucleophilic base, triethylamine.
Application Notes and Protocols: Boc Protection of 2-amino-6-chloropyridine
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2] This application note provides a detailed protocol for the Boc protection of 2-amino-6-chloropyridine, a common building block in the synthesis of pharmaceutical intermediates. The reaction involves the treatment of 2-amino-6-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield tert-butyl (6-chloropyridin-2-yl)carbamate.
Reaction Scheme
The overall reaction for the Boc protection of 2-amino-6-chloropyridine is as follows:
The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate.[1][3] The subsequent collapse of the tetrahedral intermediate results in the formation of the desired N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts.[3] The use of a base is often employed to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.
Experimental Protocol
This protocol is a general guideline and can be optimized for specific laboratory conditions and scales.
Materials:
-
2-amino-6-chloropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-chloropyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A typical concentration is in the range of 0.1-0.5 M.
-
Addition of Base: Add a base to the solution. Common choices include triethylamine (1.2-1.5 eq) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 eq).[4][5]
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq) to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, this compound, can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Boc protection of aminopyridines, based on literature precedents.[4][6]
| Parameter | Value |
| Reactant | 2-amino-6-chloropyridine |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine (TEA) / DMAP |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 80-95% |
| Product | This compound |
| CAS Number | 159603-71-1 |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.67 g/mol |
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the general mechanism for the Boc protection of an amine using di-tert-butyl dicarbonate.
Caption: General mechanism for the Boc protection of an amine.
Experimental Workflow Diagram
The diagram below outlines the key steps in the experimental protocol for the Boc protection of 2-amino-6-chloropyridine.
Caption: Experimental workflow for Boc protection.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate is a solid with a low melting point and can be irritating. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
This protocol provides a reliable method for the Boc protection of 2-amino-6-chloropyridine, a crucial transformation in the synthesis of many biologically active molecules. By following these guidelines, researchers can achieve high yields of the desired product in a safe and efficient manner.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl (6-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection of amines within organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its widespread use is attributed to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of the Boc group from heterocyclic amines, such as tert-butyl (6-chloropyridin-2-yl)carbamate, is a critical transformation in the synthesis of numerous pharmaceutical intermediates. This document provides detailed protocols and comparative data for the acidic deprotection of this specific substrate, yielding the key synthetic building block, 6-chloro-2-aminopyridine.
The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbamate's carbonyl oxygen. This initial step facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid rapidly decomposes to release carbon dioxide and the desired free amine.[1][3][4] The liberated amine is then protonated by the acid present in the reaction medium, typically affording an amine salt as the final product.[1] A potential side reaction is the alkylation of nucleophilic sites by the tert-butyl cation, which can be mitigated by the use of scavengers.[5][6]
Deprotection of this compound
The removal of the Boc protecting group from this compound is most commonly achieved under acidic conditions. The choice of acid and solvent system can influence reaction time, temperature, and overall efficiency. Below are protocols for commonly employed methods.
Diagram of the Deprotection Reaction
Caption: General reaction scheme for the deprotection of this compound.
Comparative Data of Deprotection Methods
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound using various acidic reagents.
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to 25 | 1 - 4 | >95 | Volatile and corrosive reagent. Excess TFA and DCM are typically removed in vacuo.[2][4] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 25 | 1 - 3 | >95 | Commercially available as a solution. The product is isolated as the hydrochloride salt.[7] |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | 25 - 50 | 2 - 6 | >90 | Reaction may be slower than with dioxane. The product is isolated as the hydrochloride salt.[7] |
| Formic Acid | - | 25 - 50 | 12 - 24 | 85-95 | Milder acid, requires longer reaction times and sometimes elevated temperatures. |
| Sulfuric Acid (conc.) | tert-Butyl acetate | 25 | 0.5 - 2 | >90 | Highly corrosive and requires careful handling.[7] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5-10 mL per mmol of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 6-chloro-2-aminopyridine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a round-bottom flask, add 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, a precipitate of the hydrochloride salt of the product will often form.
-
Add diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain 6-chloro-2-aminopyridine hydrochloride.
Experimental Workflow
The following diagram illustrates a general workflow for the deprotection and subsequent work-up of the reaction.
Caption: A generalized workflow for the deprotection and isolation of the amine product.
Alternative Deprotection Methods
While acidic conditions are standard, other methods for Boc deprotection have been reported for various substrates, which could be adapted for this compound if the substrate is sensitive to strong acids.
-
Thermal Deprotection : In some cases, heating the Boc-protected amine in a suitable solvent can lead to deprotection.[8][9] This method avoids the use of acids but may require high temperatures and longer reaction times.[8]
-
Lewis Acid-Catalyzed Deprotection : Lewis acids such as ZnBr₂, FeCl₃, and AlCl₃ can also effect Boc removal, sometimes offering different selectivity compared to Brønsted acids.[4][10][11]
Safety Considerations
-
Strong acids such as TFA, HCl, and sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
The deprotection reaction generates isobutylene and carbon dioxide gas; therefore, the reaction vessel should not be sealed.[4]
Conclusion
The deprotection of this compound is a robust and high-yielding reaction, most commonly achieved with strong acids like TFA or HCl. The choice of the specific protocol will depend on the scale of the reaction, the available reagents, and the desired form of the final product (free base or salt). The provided protocols offer reliable methods for obtaining the valuable intermediate, 6-chloro-2-aminopyridine, for further synthetic applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ko.bzchemicals.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. digital.csic.es [digital.csic.es]
- 11. Lewis Acids - Wordpress [reagents.acsgcipr.org]
Application of tert-Butyl (6-chloropyridin-2-yl)carbamate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (6-chloropyridin-2-yl)carbamate is a valuable bifunctional building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The presence of a chlorine atom on the pyridine ring offers a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl or heteroaryl moieties. The Boc-protected amine provides a latent amino group that can be deprotected under acidic conditions for subsequent functionalization. This combination of functionalities makes it a strategic starting material for the construction of complex heterocyclic scaffolds that are common in kinase inhibitor design.
This application note will detail the use of a derivative of this compound in the synthesis of a key intermediate for PF-06463922 (Lorlatinib), a potent third-generation ALK/ROS1 kinase inhibitor.
Core Application: Synthesis of a Key Intermediate for PF-06463922 (Lorlatinib)
PF-06463922 is an ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1] Constitutive activation of ALK and ROS1 fusion proteins is a known driver in certain cancers, particularly non-small cell lung cancer (NSCLC).[2][3] PF-06463922 is effective against various resistance mutations that can arise during treatment with earlier-generation ALK inhibitors.[4]
The synthesis of PF-06463922 involves the preparation of a key intermediate, (R)-2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-N-((5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluoro-N-methylbenzamide. A plausible synthetic route to a related precursor involves the use of a 2-amino-6-chloropyridine derivative, which can be prepared from this compound.
Experimental Protocols
Protocol 1: Representative Synthesis of a 2-Amino-6-arylpyridine Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a key step in elaborating the pyridine core.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Under a positive pressure of argon, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Add degassed 1,4-dioxane and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl (6-arylpyridin-2-yl)carbamate.
Protocol 2: Boc Deprotection to Yield 2-Amino-6-arylpyridine
Materials:
-
tert-Butyl (6-arylpyridin-2-yl)carbamate (from Protocol 1)
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the tert-butyl (6-arylpyridin-2-yl)carbamate (1.0 eq) in 4 M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and triturate to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with a saturated sodium bicarbonate solution until pH > 8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the 2-amino-6-arylpyridine.
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Coupling and Boc Deprotection
| Step | Reactant | Product | Typical Yield (%) |
| Suzuki-Miyaura Coupling | This compound | tert-Butyl (6-arylpyridin-2-yl)carbamate | 75-90 |
| Boc Deprotection | tert-Butyl (6-arylpyridin-2-yl)carbamate | 2-Amino-6-arylpyridine | >95 |
Table 2: In Vitro Inhibitory Activity of PF-06463922 (Lorlatinib) against ALK and ROS1[4][5]
| Kinase/Cell Line | Mutant | IC₅₀ (nM) |
| ALK | Wild-type | 0.6 - 1.2 |
| ALK | F1174I | 4.9 |
| ALK | F1174L | 1.2 |
| CLB-GE Cells | ALK F1174L | 25 |
| CLB-BAR Cells | ALK R1275Q | 16 |
| ROS1 | Wild-type | ~1 |
Visualizations
Signaling Pathway
Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of PF-06463922.[2][5][6][7]
Experimental Workflow
Caption: General synthetic workflow for kinase inhibitors using this compound.
Conclusion
This compound and its derivatives are versatile and crucial building blocks for the synthesis of advanced kinase inhibitors like PF-06463922. The strategic placement of the chloro and Boc-protected amino groups allows for a modular and efficient assembly of complex molecular architectures required for potent and selective kinase inhibition. The protocols and data presented herein provide a framework for researchers in the field of drug discovery to utilize this valuable synthetic intermediate in the development of novel therapeutics.
References
- 1. medkoo.com [medkoo.com]
- 2. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK and ROS1 - Disease Drivers in Cancer | Cell Signaling Technology [cellsignal.com]
- 4. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Amide Coupling with tert-Butyl (6-chloropyridin-2-yl)carbamate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of amides starting from tert-butyl (6-chloropyridin-2-yl)carbamate. The protocol is designed to be a reliable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The procedure involves a two-step sequence: the deprotection of the tert-butoxycarbonyl (Boc) group, followed by the amide coupling of the resulting 2-amino-6-chloropyridine with a carboxylic acid.
Introduction
Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides, natural products, and a significant number of pharmaceuticals. The synthesis of amides from amines and carboxylic acids is a cornerstone of modern organic and medicinal chemistry. This compound is a valuable building block, incorporating a synthetically versatile chloropyridine moiety. The Boc protecting group offers stability under various conditions and can be readily removed under acidic conditions, unmasking the amine for subsequent functionalization.
This application note details a robust two-step procedure for the preparation of N-(6-chloropyridin-2-yl) amides. The first step involves the efficient removal of the Boc protecting group. The second step is the coupling of the liberated 2-amino-6-chloropyridine with a carboxylic acid. Due to the electron-deficient nature of the aminopyridine, a potent coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is recommended to ensure high yields.
Experimental Overview
The overall transformation is a two-step process beginning with the deprotection of the Boc-protected amine, followed by the formation of the amide bond.
Data Presentation
Table 1: Representative Conditions for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 | >95 | [1] |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane/Methanol | Room Temp. | 0.5 - 2 | >95 | [2] |
| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 | 70-90 | [3] |
Table 2: Representative Conditions for Amide Coupling of 2-Amino-6-chloropyridine
| Coupling Reagent | Base | Solvent | Carboxylic Acid | Time (h) | Yield (%) | Reference |
| HATU | DIPEA | DMF | 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | 16 | 55 | [4][5] |
| HATU | DIPEA | DMF | 3-(4-hydroxyphenyl)propanoic acid | 16 | 51 | [4] |
| HATU | 2,6-Lutidine | aq. TPGS-750-M | Benzoic Acid | 16 | >90 | [6] |
| Thionyl Chloride | Pyridine | DCM | Generic Carboxylic Acid | 1 - 3 | High | [7] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Addition of TFA: To the stirred solution, add TFA (5-10 eq.). A common ratio is 1:1 DCM:TFA (v/v). The reaction is typically conducted at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: a. Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA. b. Dissolve the residue in an organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford 2-amino-6-chloropyridine. The product is often of sufficient purity to be used in the next step without further purification.
Protocol 2: HATU-Mediated Amide Coupling
This protocol details the coupling of 2-amino-6-chloropyridine with a generic carboxylic acid using HATU as the coupling agent.
Materials:
-
2-Amino-6-chloropyridine (from Protocol 1)
-
Carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), 2-amino-6-chloropyridine (1.0-1.2 eq.), and HATU (1.1-1.5 eq.) in anhydrous DMF.
-
Base Addition: To the stirred solution, add DIPEA (2.0-3.0 eq.) dropwise at room temperature.[5][8]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours. Gentle heating (e.g., to 50 °C) may be applied to accelerate the reaction if necessary.
-
Work-up: a. Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x). b. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(6-chloropyridin-2-yl)amide.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
TFA is highly corrosive and volatile; handle with extreme care.
-
Coupling reagents like HATU can be moisture-sensitive and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: These protocols are intended for use by trained chemistry professionals. The reaction conditions may require optimization for specific substrates. The user is solely responsible for all safety precautions and outcomes.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes and Protocols for tert-Butyl (6-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of tert-Butyl (6-chloropyridin-2-yl)carbamate (CAS No: 159603-71-1). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Product Information and Physical Properties
This compound is a chemical intermediate commonly used in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C10H13ClN2O2 | [1][2] |
| Molecular Weight | 228.67 g/mol | [1][3] |
| Appearance | Off-white to white solid | [4][5] |
| Melting Point | 87.5 - 89 °C | [1][2] |
| Boiling Point | 282.2 ± 25.0 °C (Predicted) | [1][2] |
| Density | 1.245 ± 0.06 g/cm3 (Predicted) | [1][2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Health and Safety Information
This compound may cause skin, eye, and respiratory irritation.[6][7] It is essential to handle it in accordance with good industrial hygiene and safety practices.[8]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
Handling and Storage Protocols
3.1. Personal Protective Equipment (PPE)
A detailed workflow for donning and using PPE when handling this compound is illustrated in the diagram below.
3.2. Storage Conditions
To ensure the stability and longevity of this compound, the following storage conditions must be met:
| Parameter | Guideline | Rationale |
| Temperature | Store at 2-8°C. | To minimize degradation.[2] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | To prevent reaction with atmospheric components.[2] |
| Container | Keep container tightly closed. | To prevent contamination and exposure to moisture.[6][8] |
| Location | Store in a cool, dry, and well-ventilated area. | To ensure a stable environment.[1][8] |
| Incompatibilities | Store away from strong oxidizing agents. | To prevent hazardous reactions.[4][8] |
3.3. Handling Procedure
-
Preparation: Before handling, ensure the work area, typically a fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the workflow diagram (Figure 1). This includes a lab coat, nitrile gloves, and safety glasses with side shields.[8]
-
Weighing and Dispensing:
-
In Solution: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling:
Accidental Release and First Aid Measures
A logical workflow for responding to an accidental spill is provided below.
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[7] If skin irritation persists, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5][10]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.[10] Do not empty into drains.[4]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[4][8]
-
Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][8]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[4][8]
References
- 1. This compound [acrospharmatech.com]
- 2. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. angenechemical.com [angenechemical.com]
- 10. capotchem.cn [capotchem.cn]
tert-Butyl (6-chloropyridin-2-yl)carbamate safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols based on the available Safety Data Sheet (SDS) information for tert-Butyl (6-chloropyridin-2-yl)carbamate (CAS No: 159603-71-1). It is intended to guide laboratory personnel in the safe handling, storage, and use of this compound.
Section 1: Chemical Identification and Physical Properties
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(6-chloropyridin-2-yl)carbamate | [1] |
| Synonyms | 2-BOC-Amino-6-chloropyridine, 2-tert-Butoxycarbonylamino-6-chloropyridine | [2] |
| CAS Number | 159603-71-1 | [1][2] |
| Molecular Formula | C10H13ClN2O2 | [1] |
| Molecular Weight | 228.67 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 87.5-89 °C | [2] |
| Boiling Point | 282.2 ± 25.0 °C (Predicted) | [2] |
| Density | 1.245 ± 0.06 g/cm3 (Predicted) | [2] |
| pKa | 11.89 ± 0.70 (Predicted) | [2] |
Section 2: Hazard Identification and Toxicological Data
This compound is classified as hazardous. Researchers should be aware of the following GHS hazard statements.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
The GHS classification is based on reports to the ECHA C&L Inventory.[1]
Pictogram:
Signal Word: Warning
Toxicological Data:
| Test | Species | Route | Result |
| LD50 | Rat (male and female) | Oral | 1,470 mg/kg |
Note: This data is for a structurally related compound and should be used as an indicator of potential toxicity.
Section 3: Application Notes for Safe Handling and Storage
3.1 Engineering Controls:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Facilities should be equipped with an eyewash station and a safety shower.[4]
3.2 Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
3.3 Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid breathing dust or fumes.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Minimize dust generation and accumulation.[4]
3.4 Storage Conditions:
-
Store away from incompatible substances such as strong oxidizing agents.[3]
-
For long-term storage, maintain in a cool, dry place.[4] Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C.[2]
Section 4: Experimental Protocols
4.1 Protocol for a Chemical Spill
This protocol outlines the steps for managing a small spill of this compound in a laboratory setting.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and call for emergency response.
-
-
Don Appropriate PPE:
-
Put on two pairs of nitrile gloves, a lab coat, and chemical safety goggles.
-
If there is a risk of airborne dust, wear a respirator.
-
-
Contain the Spill:
-
Prevent the spill from spreading by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Clean-up Procedure:
-
Carefully sweep up the solid material to avoid generating dust.
-
Place the spilled material and any contaminated absorbent into a labeled, sealed waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a damp cloth or sponge.
-
Wash the area with soap and water.
-
-
Dispose of Waste:
-
Dispose of the waste container according to institutional and local regulations for chemical waste.[4]
-
-
Post-Spill Procedures:
-
Wash hands and any exposed skin thoroughly.
-
Report the incident to the laboratory supervisor.
-
4.2 First Aid Measures Protocol
| Exposure Route | Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Section 5: Visualizations
Risk Assessment and Handling Workflow
Caption: Workflow for risk assessment and safe handling.
Chemical Spill Response Protocol
References
- 1. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. This compound [acrospharmatech.com]
- 6. aksci.com [aksci.com]
Application Notes and Protocols for the Laboratory-Scale Purification of tert-Butyl (6-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale purification of tert-Butyl (6-chloropyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. The following sections outline two primary purification techniques: flash column chromatography and recrystallization. Additionally, methods for assessing purity are discussed.
Introduction
This compound is a crucial building block in the development of various therapeutic agents. Its purity is paramount to ensure the desired reaction outcomes and the quality of subsequent compounds in a synthetic pathway. These application notes provide standardized procedures for obtaining this compound in high purity.
Purification Strategies: A Comparative Overview
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the operation. Below is a summary of the two most common and effective techniques.
| Parameter | Flash Column Chromatography | Recrystallization |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on differences in solubility of the compound and impurities in a solvent at different temperatures. |
| Typical Use Case | Removal of impurities with different polarities from the target compound. | Removal of small amounts of impurities from a crystalline solid. |
| Advantages | High resolution for complex mixtures; applicable to a wide range of compounds. | Can yield very high purity; relatively simple and cost-effective for large scales. |
| Disadvantages | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Dependent on finding a suitable solvent; may have lower recovery. |
| Purity Achievable | >95% (can be higher with optimization) | >99% (highly dependent on the solvent system and impurity profile) |
| Typical Yield | >85% (dependent on crude purity and separation efficiency).[1] | Variable, can be high if a suitable solvent is found. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography on silica gel.[2][3]
Materials and Equipment:
-
Crude this compound
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Glass chromatography column with stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).
-
The optimal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1]
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Wash the column with the mobile phase until the silica gel is completely equilibrated.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to begin elution at a steady flow rate.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [1][3] |
| Mobile Phase | Ethyl Acetate / Hexane (gradient or isocratic) | [2][3] |
| Recommended Rf | 0.2 - 0.4 | [1] |
| Typical Yield | > 85% | [1] |
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require some preliminary screening.
Materials and Equipment:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, hexane, or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points.
-
A good solvent will dissolve the compound when hot but not when cold.
-
Alternatively, a two-solvent system can be used, where the compound is soluble in one solvent and insoluble in the other.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Method | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and partitioning between a stationary and mobile phase.[4] | Quantifying the main component and non-volatile impurities.[4] |
| Thin Layer Chromatography (TLC) | Separation based on polarity. | A quick and simple method to monitor reaction progress and assess the number of components in a mixture. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Confirms the structure of the desired compound and can be used for quantitative purity assessment (qNMR).[4] |
| Melting Point | A sharp melting point close to the literature value indicates high purity. | A simple and rapid assessment of purity. |
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: Workflow for the analysis of purified this compound.
References
Synthetic Pathways to Substituted Pyridines Utilizing tert-Butyl (6-chloropyridin-2-yl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various substituted pyridines commencing from the versatile building block, tert-butyl (6-chloropyridin-2-yl)carbamate. This starting material, featuring a strategically placed chlorine atom for cross-coupling reactions and a Boc-protected amine, serves as a valuable precursor for the introduction of a wide array of functionalities at the 6-position of the pyridine ring. The subsequent deprotection of the amine at the 2-position furnishes highly sought-after 2-amino-6-substituted pyridine scaffolds, which are prevalent in numerous pharmaceutical agents and functional materials.
Introduction to Synthetic Strategies
The chloro-substituent at the 6-position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse library of pyridine derivatives. The primary synthetic routes explored in these notes are:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.
-
Sonogashira Coupling: For the installation of alkynyl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
Following the desired substitution, the tert-butoxycarbonyl (Boc) protecting group on the 2-amino group can be readily removed under acidic conditions to yield the free amine.
General Experimental Workflow
The overall synthetic strategy involves a two-step process: a palladium-catalyzed cross-coupling reaction followed by Boc deprotection.
Section 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl- and 6-Heteroaryl-2-aminopyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the chloropyridine and various boronic acids or their esters. This reaction is tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures.
Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl/Heteroaryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ (2.0) | DMF | 90 | 8 | 75-85 |
| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 24 | 70-80 |
Yields are approximate and may vary based on specific reaction conditions and scale.
Detailed Experimental Protocol: Synthesis of tert-Butyl (6-phenylpyridin-2-yl)carbamate
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (6-phenylpyridin-2-yl)carbamate.
Section 2: Sonogashira Coupling for the Synthesis of 6-Alkynyl-2-aminopyridines
The Sonogashira coupling provides a reliable method for the formation of a C-C bond between the chloropyridine and a terminal alkyne, leading to the synthesis of 2-amino-6-alkynylpyridines.[1] These compounds are valuable intermediates in medicinal chemistry and materials science.
Reaction Scheme:
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N (2.0) | THF | 60 | 6 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) | CuI (5) | P(t-Bu)₃ (4) | DIPA (2.0) | DMF | 80 | 8 | 75-85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | - | Piperidine (2.0) | Toluene | 70 | 12 | 70-80 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (5) | CuI (10) | - | i-Pr₂NH (2.0) | 1,4-Dioxane | 90 | 10 | 65-75 |
Yields are approximate and may vary based on specific reaction conditions and scale.
Detailed Experimental Protocol: Synthesis of tert-Butyl (6-(phenylethynyl)pyridin-2-yl)carbamate
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and degassed triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 6-8 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Section 3: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-Substituted 2-aminopyridines
The Buchwald-Hartwig amination enables the formation of a C-N bond between the chloropyridine and a primary or secondary amine.[2] This reaction is a powerful tool for the synthesis of diversely substituted 2,6-diaminopyridine derivatives.
Reaction Scheme:
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 18 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | Toluene | 90 | 24 | 75-85 |
| 4 | Pyrrolidine | Pd(OAc)₂ (3) | RuPhos (6) | LHMDS (1.5) | THF | 80 | 16 | 70-80 |
Yields are approximate and may vary based on specific reaction conditions and scale.
Detailed Experimental Protocol: Synthesis of tert-Butyl (6-morpholinopyridin-2-yl)carbamate
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Section 4: Boc Deprotection
The final step in the synthesis of 2-amino-6-substituted pyridines is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Reaction Scheme:
Detailed Experimental Protocol: General Procedure for Boc Deprotection
Materials:
-
tert-Butyl (6-substituted-pyridin-2-yl)carbamate (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-Dioxane
Procedure A (Using TFA):
-
Dissolve the Boc-protected pyridine in dichloromethane.
-
Add trifluoroacetic acid (typically 5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Procedure B (Using HCl in Dioxane):
-
Dissolve the Boc-protected pyridine in a minimal amount of a co-solvent if necessary (e.g., methanol).
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration.
-
Alternatively, the reaction mixture can be concentrated and the residue partitioned between an organic solvent and a basic aqueous solution (e.g., 1M NaOH) to obtain the free amine.
-
Extract the aqueous layer, combine the organic layers, dry, and concentrate to yield the final product.
These protocols provide a foundation for the synthesis of a wide variety of substituted 2-aminopyridines. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (6-chloropyridin-2-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl (6-chloropyridin-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common method for synthesizing this compound is through the Boc protection of 2-amino-6-chloropyridine. This reaction typically involves reacting 2-amino-6-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent.
Q2: My Boc protection reaction is incomplete or has failed. What are the common causes?
Several factors can contribute to an incomplete or failed Boc protection reaction:
-
Low Nucleophilicity of the Amine: The pyridine ring's electron-withdrawing nature can decrease the nucleophilicity of the amino group, making it less reactive towards Boc₂O.[1]
-
Inappropriate Base: The choice and amount of base are critical. A base is often used to neutralize the acidic byproduct and drive the reaction to completion.[1] Common bases include triethylamine (TEA), sodium hydroxide (NaOH), and 4-dimethylaminopyridine (DMAP).[1]
-
Poor Solubility: If the starting material, 2-amino-6-chloropyridine, is not fully dissolved in the reaction solvent, the reaction can be slow or incomplete.[1]
-
Hydrolysis of Boc Anhydride: In the presence of water, Boc₂O can hydrolyze. While the reaction with the amine is generally faster, prolonged reaction times in aqueous conditions can reduce the yield.[1]
-
Side Reactions: Undesired side reactions can consume the starting materials. For instance, using a strong base can sometimes lead to the formation of isocyanates or urea derivatives.[1]
Q3: How can I improve the yield of my reaction?
To improve the yield, consider the following optimization strategies:
-
Choice of Base and Catalyst: While bases like TEA and NaOH can be used, catalytic amounts of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Solvent Selection: The choice of solvent is crucial. While solvents like DMSO and DMF can lead to low conversion rates, toluene has been shown to provide satisfactory yields.[2]
-
Reaction Temperature: The reaction temperature can have a significant impact on the yield. For similar carbamate syntheses, increasing the temperature up to 110 °C has been shown to dramatically increase the product yield.[2][3]
-
Stoichiometry: Using a slight excess of Boc₂O can help drive the reaction to completion. However, a large excess may lead to the formation of the di-Boc protected product.[1]
Q4: I am observing multiple products in my reaction mixture. What could they be?
The formation of multiple products can be attributed to:
-
N,N-di-Boc Formation: A common side product is the di-Boc protected amine, especially when using a significant excess of Boc₂O or under forcing conditions.[1][4] Careful monitoring of the reaction and using a stoichiometric amount of Boc₂O can minimize this.[1]
-
Reaction with Other Functional Groups: If your starting material has other nucleophilic groups, they might also react with Boc₂O.[1]
Q5: What is a standard workup procedure for this reaction?
A typical workup procedure involves:
-
Quenching the Reaction: Quench any unreacted Boc₂O by adding a nucleophilic amine, such as N,N-dimethylethylenediamine, or by adding water.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove water-soluble impurities and byproducts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Troubleshooting Guide
Problem: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield.
Experimental Protocols
Protocol 1: Standard Synthesis
This protocol is a general procedure for the Boc protection of 2-amino-6-chloropyridine.
Caption: Standard synthesis workflow.
Methodology:
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), add a base such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Protocol 2: Optimized Synthesis for Higher Yield
This protocol incorporates optimization strategies for improved yield, particularly for less reactive substrates.
Methodology:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-amino-6-chloropyridine (1.0 eq) in anhydrous toluene.[2]
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).
-
Heat the reaction mixture to a temperature between 80-110 °C.[2][3]
-
Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with a mild acidic solution (e.g., 1M HCl) to remove DMAP, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from studies on carbamate synthesis, which can be extrapolated to optimize the synthesis of this compound.
Table 1: Effect of Base on Carbamate Synthesis Yield [2][3]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | t-BuOLi | n-Butanol | 110 | 95 |
| 2 | Na₂CO₃ | n-Butanol | 110 | Not Detected |
| 3 | DBU | n-Butanol | 110 | Not Detected |
| 4 | TEA | n-Butanol | 110 | Not Detected |
| 5 | Pyridine | n-Butanol | 110 | Not Detected |
| 6 | NaOH | n-Butanol | 110 | 56 |
| 7 | t-BuONa | n-Butanol | 110 | 58 |
| 8 | t-BuOK | n-Butanol | 110 | 42 |
Table 2: Effect of Solvent on Carbamate Synthesis Yield [2][3]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | t-BuOLi | n-Butanol | 110 | 95 |
| 2 | t-BuOLi | DMSO | 110 | 22 |
| 3 | t-BuOLi | Toluene | 110 | 95 |
| 4 | t-BuOLi | DMF | 110 | 20 |
| 5 | t-BuOLi | Dioxane | 110 | Not Detected |
Table 3: Effect of Temperature on Carbamate Synthesis Yield [2][3]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | t-BuOLi | n-Butanol | 80 | 12 |
| 2 | t-BuOLi | n-Butanol | 100 | 70 |
| 3 | t-BuOLi | n-Butanol | 110 | 95 |
| 4 | t-BuOLi | n-Butanol | 120 | 94 |
Reaction Mechanism and Potential Side Reactions
Caption: Reaction mechanism and side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Boc Protection of 2-Amino-6-Chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc protection of 2-amino-6-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of 2-amino-6-chloropyridine challenging?
A1: The Boc protection of 2-amino-6-chloropyridine can be problematic due to the electron-deficient nature of the pyridine ring, which is further exacerbated by the electron-withdrawing chloro-substituent. This reduces the nucleophilicity of the amino group, making it less reactive towards di-tert-butyl dicarbonate (Boc₂O).[1]
Q2: What are the primary side reactions observed during the Boc protection of 2-amino-6-chloropyridine?
A2: The most common side reaction is the formation of the di-Boc protected product, tert-butyl N-(6-chloropyridin-2-yl)-N-(tert-butoxycarbonyl)carbamate. This occurs when the initially formed mono-Boc product is deprotonated and reacts with a second molecule of Boc₂O.[2] Other potential side reactions include the formation of isocyanates or urea derivatives, particularly when using a strong base.[3]
Q3: How does the choice of base influence the reaction?
A3: The base plays a crucial role in the reaction's success. While not always essential, a base is often used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.[3] However, strong bases can facilitate the deprotonation of the mono-Boc product, leading to a higher yield of the di-Boc side product.[2] 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can accelerate the reaction but also significantly increases the likelihood of di-Boc formation.[2]
Q4: What is the role of EDCI and HOBT in the Boc protection of aminopyridines?
A4: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBT) has been shown to improve the yield and selectivity of the Boc protection of aminopyridines.[4] While the exact mechanism in this context is not fully elucidated, these reagents are typically used in amide bond formation and may activate the Boc₂O, leading to a more efficient and selective reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Low nucleophilicity of 2-amino-6-chloropyridine.[1]2. Poor solubility of starting material.[3]3. Inactive Boc₂O. | 1. Increase reaction temperature, but monitor for side product formation.2. Use a catalytic amount of DMAP to increase the reaction rate.[2]3. Consider using a more polar solvent like THF or acetonitrile to improve solubility.4. Use fresh, high-quality Boc₂O. |
| Significant formation of di-Boc byproduct | 1. Use of a strong base or catalytic DMAP.[2]2. Excess of Boc₂O.[3]3. Prolonged reaction time.[2]4. High reaction temperature. | 1. Use a weaker, non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate.[2]2. Avoid using DMAP or use it in strictly catalytic amounts.3. Use a stoichiometric amount of Boc₂O (1.0-1.2 equivalents).4. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[2]5. Conduct the reaction at a lower temperature (0 °C to room temperature).[2] |
| Formation of other unidentified byproducts | 1. Reaction with other nucleophilic groups (if present on a more complex substrate).[3]2. Degradation of starting material or product under harsh conditions. | 1. Protect other sensitive functional groups prior to Boc protection.2. Use milder reaction conditions (lower temperature, weaker base). |
| Difficult purification | 1. Similar polarity of mono- and di-Boc products. | 1. Utilize flash column chromatography with a shallow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate) to improve separation.2. Consider recrystallization if the product is a solid. |
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the ratio of mono-Boc to di-Boc products in the protection of aminopyridines, based on data from similar systems.[4][5] This data can serve as a guide for optimizing the reaction for 2-amino-6-chloropyridine.
| Reaction Conditions | Mono-Boc:Di-Boc Ratio | Yield of Mono-Boc Product |
| Boc₂O, TEA, DMAP (cat.), CH₂Cl₂ | 4:1 | ~60% |
| Boc₂O, TEA, EDCI, HOBT, CH₂Cl₂ | 20:1 | ~90% |
| Boc₂O, TEA, EDCI, HOBT, CH₂Cl₂ (for 3-aminopyridine) | 50:1 | ~85% |
Experimental Protocols
Protocol 1: Standard Boc Protection with DMAP (Higher risk of di-Boc formation)
-
Dissolution: Dissolve 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Reagent Addition: Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Selectivity Boc Protection using EDCI/HOBT[4][5]
-
Dissolution: Dissolve 2-amino-6-chloropyridine (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Reagent Addition: To the stirred solution, add EDCI (1.5 eq), HOBT (0.05 eq), and TEA (1.5 eq).
-
Boc₂O Addition: Add Boc₂O (1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: General experimental workflow for the Boc protection of 2-amino-6-chloropyridine.
Caption: Troubleshooting decision tree for Boc protection side reactions.
References
Technical Support Center: Deprotection of tert-Butyl (6-chloropyridin-2-yl)carbamate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the deprotection of tert-butyl (6-chloropyridin-2-yl)carbamate to yield 2-amino-6-chloropyridine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient Acid Strength or Stoichiometry: The electron-withdrawing nature of the chloropyridine ring can decrease the basicity of the carbamate nitrogen, making protonation more difficult.[1][2] 2. Low Reaction Temperature: Deprotection rates are temperature-dependent. 3. Steric Hindrance: While less common for this substrate, bulky neighboring groups could impede reagent access. 4. Poor Substrate Solubility: The starting material may not be fully dissolved in the reaction solvent. | 1. Increase the concentration or equivalents of the acid (e.g., move from 20% TFA in DCM to 50% or neat TFA; use 4M HCl in dioxane).[1][3] 2. Increase the reaction temperature to room temperature or slightly above, while monitoring for side reactions. 3. Prolong the reaction time and monitor progress by TLC or LC-MS. 4. Choose a solvent that ensures complete dissolution of the starting material. Dichloromethane (DCM) or 1,4-dioxane are common choices.[4][5] |
| Formation of Side Products | 1. tert-Butylation: The tert-butyl cation generated during deprotection can alkylate the product or other nucleophilic species present.[6] 2. Decomposition of Product: 2-amino-6-chloropyridine may be unstable in the presence of strong, concentrated acids over extended periods. 3. Reaction with Solvent: Some solvents may not be inert under strongly acidic conditions. | 1. Add a scavenger such as anisole or thioanisole to trap the tert-butyl cation.[6] 2. Use the minimum effective concentration of acid and monitor the reaction closely to avoid prolonged exposure after completion. Consider milder deprotection methods if decomposition is significant. 3. Ensure the use of appropriate anhydrous solvents. |
| Difficult Product Isolation | 1. Product is an oil or difficult to crystallize: The resulting amine salt (e.g., TFA or HCl salt) may not readily precipitate.[7] 2. Emulsion during aqueous work-up: This can complicate the extraction of the free amine. 3. Product loss during neutralization: The free amine may have some water solubility. | 1. After removing the reaction solvent and excess acid in vacuo, attempt to precipitate the salt by adding a non-polar solvent like diethyl ether or hexanes and triturating.[5] 2. Add brine to the aqueous layer to break up emulsions during extraction. 3. Saturate the aqueous layer with sodium chloride before extracting the free amine to reduce its solubility in the aqueous phase. |
| Product is Contaminated with Starting Material | 1. Insufficient Reaction Time or Acid: The deprotection has not gone to completion. | 1. Increase the reaction time or the amount of acid and re-monitor the reaction progress. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of this compound?
A1: Standard conditions typically involve the use of strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane.[4][5] Common starting points are 20-50% TFA in DCM or a 4M solution of HCl in dioxane, usually at room temperature.[1][3]
Q2: Why is my deprotection reaction so slow compared to other Boc-protected amines?
A2: The electron-withdrawing properties of the chloro-substituted pyridine ring can reduce the nucleophilicity of the carbamate nitrogen, making it more difficult to protonate, which is the initial step in the acid-catalyzed deprotection mechanism.[1][8] This can lead to slower reaction rates compared to electron-rich or simple alkyl Boc-carbamates.
Q3: I am observing a new, less polar spot on my TLC that is not the starting material or the desired product. What could it be?
A3: This could be a result of tert-butylation, where the tert-butyl cation generated during the reaction alkylates the starting material, the product amine, or another nucleophile in the reaction mixture.[6] The addition of a scavenger like anisole can help to mitigate this side reaction.
Q4: Can I use aqueous HCl for this deprotection?
A4: While aqueous HCl can be used for some Boc deprotections, for this substrate, it is generally recommended to use anhydrous conditions, such as HCl in dioxane or methanol.[5][6] This is because the presence of water can sometimes lead to side reactions or complicate the work-up. The product, 2-amino-6-chloropyridine, may also have some water solubility, which could lead to lower isolated yields.
Q5: Are there any milder alternatives to TFA or HCl for this deprotection?
A5: Yes, several milder methods for Boc deprotection exist, although they may require optimization for this specific substrate. These include thermal deprotection or the use of Lewis acids.[9] For substrates with electron-withdrawing groups, deprotection using oxalyl chloride in methanol has been reported to be effective.
Quantitative Data Summary
The following table summarizes typical conditions for the deprotection of various Boc-protected amines, which can serve as a starting point for the optimization of the deprotection of this compound.
| Reagent System | Substrate Type | Typical Conditions | Reaction Time | Typical Yield | Reference(s) |
| TFA / DCM | General Amines | 25-50% TFA in DCM, RT | 1-4 h | >90% | [3][4] |
| HCl / 1,4-Dioxane | General Amines | 4M HCl in Dioxane, RT | 0.5-4 h | >90% | [5][10] |
| Oxalyl Chloride / Methanol | Electron-Deficient Aryl Amines | 3 equiv. (COCl)₂, MeOH, RT | 1-3 h | >70% |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4]
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (5-10 eq., or as a 20-50% v/v solution in DCM) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-6-chloropyridine.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane[5][10]
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq.), add a 4M solution of HCl in 1,4-dioxane (5-10 eq.).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to obtain the hydrochloride salt of 2-amino-6-chloropyridine.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., saturated aqueous sodium bicarbonate or 1M NaOH) until the pH is > 8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl (6-chloropyridin-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl (6-chloropyridin-2-yl)carbamate from common reaction impurities. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities encountered during the synthesis of this compound are typically unreacted starting material, 2-amino-6-chloropyridine, and the di-Boc protected byproduct, di-tert-butyl (6-chloropyridin-2-yl)imidodicarbonate. Residual reagents from the Boc-protection reaction may also be present.
Q2: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude reaction mixture, the fractions collected during column chromatography, and the final product, you can visualize the separation of the desired compound from impurities. A typical TLC system for this compound is a mixture of ethyl acetate and hexanes. The product, being more polar than the di-Boc byproduct but less polar than the starting amine, will have an intermediate Rf value.
Q3: Is it possible to purify this compound without using column chromatography?
In cases where the reaction has proceeded cleanly with minimal formation of byproducts, recrystallization can be a viable alternative to column chromatography. Suitable solvent systems for recrystallization often consist of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble at room temperature (e.g., ethyl acetate/hexanes or ethanol/water).
Q4: My purified product appears as an oil instead of a solid. What should I do?
If your final product is an oil, it may contain residual solvent or impurities that are depressing the melting point. Try removing any remaining solvent under high vacuum. If the product remains an oil, it may be necessary to re-purify it using column chromatography with a different solvent system or attempt to induce crystallization by trituration with a non-polar solvent like hexanes.
Troubleshooting Guides
Issue 1: Product is contaminated with starting material (2-amino-6-chloropyridine).
| Possible Cause | Solution |
| Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or the stoichiometry of the Boc anhydride. |
| Inefficient extraction during workup. | During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove the basic 2-amino-6-chloropyridine starting material. |
| Co-elution during column chromatography. | Optimize the solvent system for column chromatography. A less polar eluent should increase the retention of the more polar starting material on the silica gel, allowing for better separation. |
Issue 2: Product is contaminated with the di-Boc byproduct.
| Possible Cause | Solution |
| Excess Boc anhydride used in the reaction. | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of di-tert-butyl dicarbonate to minimize the formation of the di-Boc byproduct. |
| Co-elution during column chromatography. | The di-Boc byproduct is less polar than the desired product. Use a more polar solvent system for elution to increase the separation between the two compounds. Monitor fractions carefully by TLC. |
| Inefficient recrystallization. | If using recrystallization, ensure the chosen solvent system provides a significant solubility difference between the desired product and the di-Boc byproduct. |
Issue 3: Low yield of purified product.
| Possible Cause | Solution |
| Product loss during aqueous workup. | Ensure the pH of the aqueous layer is neutral or slightly basic before extracting the product, as the carbamate can be acid-labile. Minimize the number of extraction steps. |
| Product loss during column chromatography. | Avoid using overly polar solvents which can lead to band broadening and loss of product. Ensure the silica gel is properly packed to prevent channeling. |
| Incomplete precipitation during recrystallization. | Ensure the solution is sufficiently cooled to maximize crystal formation. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexanes
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for column chromatography by performing TLC on the crude material. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of a "good" solvent (e.g., hot ethyl acetate) until the solid dissolves completely.
-
Induce Crystallization: Slowly add a "poor" solvent (e.g., hexanes) at room temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold "poor" solvent (hexanes).
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: TLC Data for Purification of this compound
| Compound | Rf Value (20% Ethyl Acetate in Hexanes) |
| 2-amino-6-chloropyridine (Starting Material) | ~0.1 |
| This compound (Product) | ~0.4 |
| di-tert-butyl (6-chloropyridin-2-yl)imidodicarbonate (Byproduct) | ~0.7 |
Table 2: Typical Purity Profile Before and After Purification
| Stage | Purity (by HPLC) | Common Impurities Detected |
| Crude Reaction Mixture | 75-85% | 2-amino-6-chloropyridine, di-tert-butyl (6-chloropyridin-2-yl)imidodicarbonate |
| After Column Chromatography | >98% | Impurities are typically below the limit of detection. |
| After Recrystallization | >97% | Trace amounts of starting material or di-Boc byproduct may remain. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
Optimizing reaction conditions for Suzuki coupling with tert-Butyl (6-chloropyridin-2-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of tert-Butyl (6-chloropyridin-2-yl)carbamate. Our goal is to help you overcome common experimental challenges and optimize your reaction conditions for this specific and often challenging substrate.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The Suzuki coupling of this substrate presents several challenges. The carbon-chlorine (C-Cl) bond in 2-chloropyridines is less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4] The presence of the bulky tert-butyl carbamate protecting group can also sterically hinder the approach of the catalyst to the reaction center, further complicating the coupling.[5]
Q2: What is the primary cause of low to no yield in this reaction?
A2: Low or no yield is a common issue and can stem from several factors.[4] The most frequent culprits include an inactive catalyst system for the less reactive aryl chloride, catalyst deactivation by the pyridine nitrogen, or inappropriate reaction conditions (temperature, base, solvent).[6] Oxygen contamination can also deactivate the active Pd(0) catalyst.[6]
Q3: What are the common side reactions observed, and how can they be minimized?
A3: The most prevalent side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, often exacerbated by excess water or certain bases.[1] Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can mitigate this.[1][7]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct, which can be promoted by the presence of oxygen.[4][8] Thoroughly degassing the reaction mixture is crucial to minimize this.[4]
-
Dehalogenation: The replacement of the chlorine atom on the pyridine ring with a hydrogen atom.[8] This can sometimes be influenced by the choice of ligand and running the reaction at the lowest effective temperature may help.[1]
Q4: How critical is the choice of palladium catalyst and ligand for this substrate?
A4: The choice of catalyst and ligand is absolutely critical. Due to the low reactivity of the C-Cl bond and the presence of the sterically demanding carbamate group, standard catalysts like Pd(PPh₃)₄ may be ineffective.[6][9] Highly active catalyst systems are required. These typically consist of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][10] These ligands promote the difficult oxidative addition step and can sterically shield the palladium center from inhibition by the pyridine nitrogen.[4] N-heterocyclic carbene (NHC) ligands are also highly effective.[10][11]
Q5: What role does the base play, and which one should I choose?
A5: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4] For challenging couplings involving aryl chlorides, stronger bases are often necessary.[6] Potassium phosphate (K₃PO₄) is frequently effective.[4] Other common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[12] The optimal base is dependent on the specific substrates and solvent system, so screening may be necessary.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion of starting material. | Inactive catalyst system for the aryl chloride.[6] | Switch to a more active catalyst system. Use a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][10] |
| Low reaction temperature.[1] | Increase the reaction temperature. Aryl chlorides often require higher temperatures (80-110 °C) to facilitate the oxidative addition step.[6][12] | |
| Inappropriate base.[6] | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is fresh and dry.[4] | |
| Oxygen contamination deactivating the catalyst.[6] | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[6] | |
| Low yield with significant side product formation. | Protodeboronation of the boronic acid.[1] | Use anhydrous solvents. Consider replacing the boronic acid with a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[4][7] |
| Homocoupling of the boronic acid.[4] | Ensure the reaction is performed under a strict inert atmosphere to exclude oxygen.[4] Using a slight excess of the aryl halide can sometimes help.[9] | |
| Dehalogenation of the starting material.[8] | Screen different ligands. Sometimes, a less bulky ligand can reduce this side reaction.[1] Lowering the reaction temperature may also be beneficial.[1] | |
| Reaction is sluggish and does not go to completion. | Catalyst inhibition by the pyridine nitrogen.[3] | Use bulky ligands (e.g., SPhos, XPhos) that can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[4] |
| Poor solubility of reagents. | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water).[13] | |
| Complex mixture of unidentified byproducts. | Reaction temperature is too high, causing decomposition. | Lower the reaction temperature and monitor the reaction progress more frequently.[4] |
| Impure starting materials. | Ensure the purity of both the this compound and the boronic acid/ester.[3] |
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of similar chloropyridine and dichloropyrimidine substrates. These can serve as a starting point for your optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for some substrates. | [9] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [9] |
| Pd(OAc)₂ | SPhos | Good to Excellent | A general, high-yielding system for challenging chlorides. | [1][6] |
| PdCl₂(dppf) | - | Moderate to Good | A common, robust pre-catalyst, but may require higher temperatures. | [6][14] |
| PEPPSI-IPr | - | Good | An effective NHC pre-catalyst. | [10] |
Table 2: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Yield | Notes | Source |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good | A common and effective base. | [1] |
| K₃PO₄ | 1,4-Dioxane | 80-110 | Good to Excellent | Often provides good yields, especially for challenging couplings. | [1][4] |
| Cs₂CO₃ | Dioxane | 100 | Good | A strong base that can be very effective. | [15] |
| LiOᵗBu | Dioxane/H₂O | 100 | Good | A strong base, effective for exhaustive coupling. | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates and coupling partners.[4][12]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.5 M)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.[6][12]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4][12]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the ligand. Then, add the degassed solvent via syringe.[4][12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][6]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[4][12]
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
This protocol can significantly reduce reaction times.[3][16]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/water (2:1 mixture)
-
Microwave reactor vial
Procedure:
-
Reaction Setup: To a microwave vial, add this compound, the aryl boronic acid, K₂CO₃, and Pd(PPh₃)₄.[3]
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the optimized temperature (e.g., 100-140 °C) for the determined time (e.g., 15-30 minutes).[16]
-
Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol above.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Preventing decomposition of tert-Butyl (6-chloropyridin-2-yl)carbamate during storage
Technical Support Center: tert-Butyl (6-chloropyridin-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage.
Troubleshooting Guide
Issue: I observe degradation of my this compound upon storage. What are the likely causes and how can I prevent this?
Answer:
Decomposition of this compound, a Boc-protected amine, is most commonly initiated by exposure to acidic conditions, moisture, high temperatures, or light. The tert-butoxycarbonyl (Boc) protecting group is notably labile to acid.[1][2]
Potential Causes and Solutions:
-
Acidic Contamination: Trace amounts of acidic impurities in the storage container or atmosphere can catalyze the removal of the Boc group.
-
Solution: Store the compound in a clean, dry, and inert container. Ensure the container is tightly sealed. Purging the container with an inert gas like argon or nitrogen before sealing is a recommended practice.[3]
-
-
Hydrolysis: Exposure to moisture can lead to slow hydrolysis of the carbamate.
-
Solution: Store the compound in a desiccated environment. Using a desiccator with a suitable drying agent is advisable. Avoid storing in humid conditions.
-
-
Thermal Decomposition: Elevated temperatures can accelerate the rate of decomposition.
-
Solution: Store the compound at the recommended temperature. For long-term storage, refrigeration (2-8°C) is recommended.[3] Avoid repeated freeze-thaw cycles.
-
-
Photodecomposition: Exposure to UV or ambient light can potentially induce degradation.
-
Solution: Store the compound in an amber or opaque vial to protect it from light.
-
Issue: My analytical results (NMR, LC-MS) show unexpected peaks after storing the compound. What could these be?
Answer:
The primary degradation product is expected to be 2-amino-6-chloropyridine, resulting from the loss of the Boc group. Other byproducts from the decomposition of the Boc group itself include carbon dioxide and isobutylene.[2] Depending on the storage conditions, other minor impurities could arise from reactions with atmospheric components or impurities. To confirm the identity of these peaks, a forced degradation study is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a cool, dry, and dark place.[4] Specific recommendations include:
-
Temperature: 2-8°C for long-term storage.[3]
-
Atmosphere: Under an inert gas (e.g., nitrogen or argon) to minimize exposure to moisture and acidic gases.[3]
-
Container: A tightly sealed, clean, and dry amber glass vial.
Q2: How can I check the purity of my stored this compound?
A2: The purity can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the preferred approach to separate the parent compound from its potential degradation products.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the main degradation product, 2-amino-6-chloropyridine, by observing the disappearance of the tert-butyl signal and changes in the aromatic signals.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of purity by comparing a fresh sample to a stored sample.
Q3: Is this compound sensitive to basic conditions?
A3: The Boc protecting group is generally stable to basic and nucleophilic conditions, which is why it is widely used in orthogonal protection strategies in organic synthesis.[1][2] Therefore, decomposition under basic conditions during storage is unlikely unless extreme conditions are present.
Recommended Storage and Handling Conditions
The following table summarizes the recommended conditions for storing this compound to minimize decomposition.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermal degradation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents hydrolysis and acid-catalyzed decomposition by excluding moisture and acidic gases.[3] |
| Light Exposure | Store in the dark (Amber Vial) | Prevents potential photodecomposition. |
| Container | Tightly sealed, clean, dry glass vial | Prevents contamination and exposure to atmospheric moisture. |
| Handling | Minimize exposure to ambient air | Reduces the chance of moisture uptake and contamination. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.
1. Objective: To separate this compound from its primary degradation product, 2-amino-6-chloropyridine, and other potential impurities.
2. Materials and Reagents:
-
This compound sample
-
Reference standard of 2-amino-6-chloropyridine
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a stock solution of the reference standard (2-amino-6-chloropyridine) in acetonitrile at 1 mg/mL.
-
Prepare a mixed solution containing both the compound and its potential degradation product to verify peak separation.
-
For analysis, dilute the stock solution of the stored sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
5. Analysis:
-
Inject the prepared sample and reference standard solutions into the HPLC system.
-
Identify the peaks corresponding to this compound and 2-amino-6-chloropyridine based on their retention times.
-
Calculate the purity of the sample based on the peak area percentage.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.[6]
1. Objective: To generate degradation products of this compound under various stress conditions.
2. Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in 50% acetonitrile/water. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in 50% acetonitrile/water. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in 50% acetonitrile/water. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1).
-
Use a photodiode array (PDA) detector to assess peak purity and an LC-MS system to identify the mass of the degradation products.
Visualizations
Caption: Acid-catalyzed decomposition of this compound.
Caption: Troubleshooting workflow for compound decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving tert-Butyl (6-chloropyridin-2-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with tert-Butyl (6-chloropyridin-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is failing or showing very low conversion. What are the primary reasons?
A1: Complete or near-complete reaction failure with this substrate, a deactivated aryl chloride, typically points to a critical issue with the catalytic system or reaction conditions. The primary suspects are:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivated. For challenging C-Cl bond activation, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1]
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents, reagents, and the reaction vessel is a common cause of catalyst deactivation.[1]
-
Inappropriate Base: The base is crucial for the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling). If the base is too weak, not sufficiently soluble, or old, the reaction will not proceed. Stronger bases are often required for aryl chlorides.[1]
-
Low Reaction Temperature: Aryl chlorides are the least reactive among aryl halides. The oxidative addition step, which is often rate-limiting, typically requires higher temperatures (80-110 °C) to proceed at a reasonable rate.[1]
Q2: I'm observing significant formation of side products. What are the most common side reactions?
A2: Low yields are often a result of competing side reactions. Key issues include:
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, resulting in the formation of tert-butyl (pyridin-2-yl)carbamate. This can be promoted by trace amounts of water or when the desired reductive elimination is slow.
-
Protodeboronation (in Suzuki Coupling): This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases. Using the corresponding pinacol esters or trifluoroborate salts of the boronic acid can mitigate this issue.
-
Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can occur. This is often exacerbated by the presence of oxygen.
-
Boc Deprotection: While generally stable under basic conditions, the tert-butoxycarbonyl (Boc) protecting group can be labile under strongly acidic conditions or at very high temperatures. Some Suzuki-Miyaura reaction conditions have been reported to cause in-situ hydrolysis of the Boc group.[2]
Q3: How does the Boc protecting group on the 2-amino position affect the reactivity of the 6-chloro position?
A3: The Boc protecting group significantly influences the electronic properties and reactivity of the pyridine ring. The carbamate group can increase the substrate's reactivity in some palladium-catalyzed cross-coupling reactions.[3] However, the bulky nature of the Boc group can also present steric challenges. The nitrogen of the carbamate is less likely to coordinate to the palladium center and inhibit catalysis compared to a free amino group.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound with an arylboronic acid, consider the following troubleshooting steps.
Data Presentation: Optimization of Suzuki-Miyaura Coupling
The following tables provide starting points for optimizing the Suzuki-Miyaura coupling of chloropyridine substrates. Yields are illustrative and will vary based on the specific boronic acid used.
Table 1: Recommended Catalyst Systems for Aryl Chlorides [1]
| Palladium Precursor (mol%) | Ligand (mol%) | Typical Use Case |
| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | General, high-yielding system for challenging chlorides. |
| Pd₂(dba)₃ (1-2%) | P(t-Bu)₃ (2-4%) | Highly active system, can be effective at lower temperatures. |
| PdCl₂(dppf) (2-5%) | (None) | Common, robust precatalyst, may require higher temperatures. |
Table 2: Screening Conditions for Base and Solvent [1]
| Entry | Base (Equivalents) | Solvent System (v/v) | Temperature (°C) | Notes |
| 1 | K₃PO₄ (2-3 eq.) | Dioxane / H₂O (4:1) | 100 | A robust starting point for difficult couplings. |
| 2 | K₂CO₃ (3 eq.) | Toluene / H₂O (5:1) | 110 | Good for higher temperature reactions. |
| 3 | Cs₂CO₃ (2 eq.) | Dioxane | 100 | Stronger, more soluble base, can be very effective. |
| 4 | Na₂CO₃ (3 eq.) | Acetonitrile / H₂O (4:1) | 80-90 | A common and effective combination. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
For low yields in the Buchwald-Hartwig amination of this compound, the following points are critical.
Data Presentation: Optimization of Buchwald-Hartwig Amination
The choice of ligand and base is paramount for the successful amination of aryl chlorides.
Table 3: Effect of Various Bases in Buchwald-Hartwig Coupling
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | High |
| 2 | LiHMDS | Toluene | 80 | Moderate-High |
| 3 | K₃PO₄ | Dioxane | 110 | Moderate |
| 4 | Cs₂CO₃ | Dioxane | 110 | Moderate-High |
Yields are illustrative and highly dependent on the amine coupling partner and ligand used.
Table 4: Ligand Selection for Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Catalyst Precursor | Key Features |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Superior for coupling with secondary amines. |
| BrettPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Excellent for selective monoarylation of primary amines. |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | General-purpose, highly active ligand for C-N coupling. |
| Josiphos-type | Pd(OAc)₂ | Ferrocene-based ligands, can be effective for challenging substrates. |
Issue 3: Low Yield in Sonogashira Coupling
The Sonogashira coupling of this compound can be challenging due to the low reactivity of the C-Cl bond.
Data Presentation: Optimization of Sonogashira Coupling
Table 5: General Conditions for Sonogashira Coupling of Aryl Chlorides
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (2-5%) | CuI (5-10%) | Triethylamine | DMF | 80-100 |
| PdCl₂(PPh₃)₂ (2-5%) | CuI (5-10%) | Diisopropylamine | Toluene | 100 |
| Pd(OAc)₂/Ligand (2%) | (optional) | Triethylamine | DMSO | Room Temp - 60 |
For aryl chlorides, higher temperatures and more active catalyst systems are generally required.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2-3 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is between 0.1 M and 0.5 M.
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Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the mono-amination of this compound.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%), the ligand, and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry Schlenk tube.
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Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours).
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Monitoring: Monitor the reaction by TLC or LC-MS.
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Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
References
Byproduct formation in the synthesis of tert-Butyl (6-chloropyridin-2-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (6-chloropyridin-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly concerning byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the protection of the primary amine of 2-amino-6-chloropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to yield the desired N-Boc protected product.[1][2]
Q2: What are the primary byproducts I should be aware of during this synthesis?
The main byproducts encountered during the Boc protection of 2-amino-6-chloropyridine are:
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Di-Boc Protected Amine: tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-chloropyridin-2-yl)carbamate, where a second Boc group is added to the amine.[3][4]
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Isocyanate Intermediate: Formation of 6-chloropyridin-2-yl isocyanate can occur, especially under certain reaction conditions.[5][6]
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Urea Derivatives: The isocyanate intermediate can react with the starting amine to form N,N'-bis(6-chloropyridin-2-yl)urea.[5][6]
Q3: How can I detect the presence of these byproducts in my reaction mixture?
High-Performance Liquid Chromatography (HPLC) is an effective method for quantifying the ratio of the desired product to byproducts.[4] Additionally, ¹H and ¹³C NMR spectroscopy can be used to identify the characteristic signals of the product and its impurities.
Troubleshooting Guide: Byproduct Formation
This guide provides strategies to minimize the formation of common byproducts during the synthesis of this compound.
Issue 1: Formation of Di-Boc Protected Byproduct
The formation of the di-Boc protected amine is a common side reaction, particularly with less sterically hindered primary amines.[3]
Root Causes and Solutions:
| Root Cause | Solution | Explanation |
| Excess Boc Anhydride | Use a controlled stoichiometric amount of Boc₂O (typically 1.0 to 1.2 equivalents).[4] | A large excess of the protecting agent increases the likelihood of the mono-Boc product reacting further to form the di-Boc adduct. |
| Strong Base | Employ a weaker, non-nucleophilic base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃).[3][4] | Strong bases like 4-(dimethylamino)pyridine (DMAP) can deprotonate the mono-Boc carbamate, increasing its nucleophilicity and promoting the addition of a second Boc group. |
| High Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). | Di-Boc formation is often favored at elevated temperatures. Reducing the temperature can improve selectivity for the mono-Boc product.[3] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction upon consumption of the starting amine. | Extended reaction times, especially with excess Boc₂O, can lead to an increase in the formation of the di-Boc byproduct. |
Issue 2: Formation of Isocyanate and Urea Byproducts
The formation of isocyanate and its subsequent reaction to form a urea derivative can be promoted by certain bases and reaction conditions.
Root Causes and Solutions:
| Root Cause | Solution | Explanation |
| Use of Strong, Catalytic Bases | Avoid or use catalytic amounts of strong bases like DMAP. | DMAP can react with Boc₂O to form a highly reactive intermediate that can promote isocyanate formation.[4] |
| Elevated Temperatures | Maintain a controlled, lower reaction temperature. | Higher temperatures can favor the decomposition of intermediates into the isocyanate. |
Experimental Protocols
Optimized Protocol for Mono-Boc Protection of 2-amino-6-chloropyridine
This protocol is designed to favor the formation of the desired mono-protected product.
Materials:
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2-amino-6-chloropyridine
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
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Triethylamine (TEA) (1.2 equivalents)
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Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
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Dissolve 2-amino-6-chloropyridine in anhydrous THF in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine to the solution.
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Slowly add a solution of di-tert-butyl dicarbonate in THF dropwise to the reaction mixture over 30 minutes.
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Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
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Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis of this compound and the formation of major byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation in the synthesis.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of tert-Butyl (6-chloropyridin-2-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-Butyl (6-chloropyridin-2-yl)carbamate, a key intermediate in various synthetic processes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure the starting material, 2-amino-6-chloropyridine, is fully dissolved before adding di-tert-butyl dicarbonate (Boc₂O).- Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or HPLC. |
| Suboptimal stoichiometry | - Re-evaluate the molar ratios of the reactants. An excess of Boc₂O (1.1 to 1.5 equivalents) is often used. | |
| Inefficient base | - The choice and amount of base are critical. For large-scale reactions, consider a stronger, non-nucleophilic base like DBU or a hindered amine base. Ensure at least a stoichiometric amount is used. | |
| Product loss during workup | - Minimize the number of extraction and washing steps. - Use a continuous extraction apparatus for large volumes. - Ensure the pH is carefully controlled during aqueous washes to prevent hydrolysis of the carbamate. | |
| Impure Product (Side Reactions) | Formation of di-Boc protected amine | - This can occur with a large excess of Boc₂O and prolonged reaction times. Reduce the amount of Boc₂O and monitor the reaction closely. |
| Unreacted 2-amino-6-chloropyridine | - Indicates an incomplete reaction. See "Low Yield" section. - Can be removed by an acidic wash during workup, but this may risk the desired product's integrity. Recrystallization is often a better option. | |
| Hydrolysis of Boc group | - The Boc protecting group is sensitive to strong acids. Avoid acidic conditions, especially during workup and purification. Use a mild acid for neutralization if necessary. | |
| Poor Solubility of Reactants | Inadequate solvent | - 2-amino-6-chloropyridine has limited solubility in some organic solvents. Consider using a co-solvent system or a solvent known to better dissolve pyridinic compounds, such as THF, dioxane, or DMF. |
| Low reaction temperature | - Gently warming the mixture can improve solubility, but be cautious of potential side reactions at elevated temperatures. | |
| Difficulties with Product Isolation | Oily product instead of solid | - This can be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. - Seeding with a small crystal of pure product can also be effective. |
| Emulsion formation during extraction | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Centrifugation can be used for persistent emulsions on a larger scale. | |
| Exothermic Reaction on Scale-Up | Rapid addition of reagents | - The reaction between 2-amino-6-chloropyridine and Boc₂O can be exothermic. Add the Boc₂O solution portion-wise or via a dropping funnel to control the internal temperature. |
| Inadequate cooling | - Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cooling jacket) to dissipate the heat generated. |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound?
The most prevalent method involves the reaction of 2-amino-6-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
2. What is the role of the base in this reaction?
The base is crucial for deprotonating the amino group of 2-amino-6-chloropyridine, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (DMAP) as a catalyst.
3. What solvents are suitable for this synthesis?
A variety of aprotic solvents can be used, such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and 1,4-dioxane. The choice of solvent can influence reaction rate and solubility of the starting materials.
4. How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being less polar than the starting amine, will have a higher Rf value. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.
5. What are the typical reaction conditions?
The reaction is often carried out at room temperature. However, on a larger scale, initial cooling may be necessary to control the exotherm upon addition of Boc₂O. The reaction time can vary from a few hours to overnight.
6. What is the best way to purify the product on a large scale?
Recrystallization is often the most effective and scalable purification method. Suitable solvent systems include ethyl acetate/hexane, toluene, or isopropanol/water. Column chromatography can be used but may be less practical for very large quantities.
7. Are there any specific safety precautions to consider for this scale-up?
Yes. Di-tert-butyl dicarbonate can decompose upon heating, releasing carbon dioxide and isobutylene, which can lead to pressure buildup. Ensure the reaction is well-vented. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Work in a well-ventilated fume hood.
Experimental Protocols
General Protocol for the Synthesis of this compound
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Reaction Setup: To a stirred solution of 2-amino-6-chloropyridine (1.0 eq) in an appropriate solvent (e.g., THF, DCM), add a suitable base (e.g., triethylamine, 1.2 eq).
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Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture. Maintain the temperature between 0-25 °C during the addition.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
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Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 228.68 g/mol | [1][2] |
| Melting Point | 87.5-89 °C | [2] |
| Boiling Point | 282.2 ± 25.0 °C (Predicted) | [2] |
| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
Stability of tert-Butyl (6-chloropyridin-2-yl)carbamate under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-butyl (6-chloropyridin-2-yl)carbamate under various experimental conditions. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. Generally, Boc-protected amines are known to be stable to most bases and nucleophiles but are labile under acidic conditions.[1][2] The presence of the electron-withdrawing 6-chloropyridin-2-yl group may influence this general stability.
Q2: How does the 6-chloropyridin-2-yl group affect the stability of the Boc protecting group?
A2: Electron-withdrawing groups attached to the nitrogen of a Boc-protected amine can increase its susceptibility to cleavage. The 6-chloropyridin-2-yl moiety is an electron-withdrawing heterocyclic system. This electronic destabilization can make the carbamate more prone to cleavage under both acidic and certain basic conditions compared to Boc-protected aliphatic amines.[1][3]
Q3: Under what specific acidic conditions will this compound degrade?
A3: Degradation will readily occur in the presence of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][4] Even milder acidic conditions may lead to cleavage over time, and this process can be accelerated by the presence of the electron-withdrawing pyridinyl group.[1]
Q4: Is this compound stable under all basic conditions?
A4: While generally stable in the presence of common bases like sodium bicarbonate and triethylamine, caution is advised with stronger bases.[1][4] Deprotection of Boc groups on electron-deficient nitrogen atoms, such as in certain heterocycles, can occur under basic conditions.[3] This may proceed through a different mechanism than acid-catalyzed cleavage, potentially involving the formation of an isocyanate intermediate.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of the Boc group during a reaction. | The reaction conditions are too acidic. | Check the pH of your reaction mixture. If possible, run the reaction under neutral or basic conditions. If an acidic catalyst is required, consider using a milder one or reducing the reaction time and temperature. |
| Degradation of the compound during workup. | Use of acidic aqueous solutions (e.g., 1M HCl) for extraction or washing. | Neutralize the reaction mixture before extraction. Use saturated sodium bicarbonate solution or brine for washing instead of acidic solutions. |
| Slow or incomplete reaction at a different functional group. | The Boc-protected amine is not stable to the required reaction conditions. | Consider an alternative protecting group that is stable under the necessary conditions. For example, if your reaction requires strong acid, a base-labile protecting group like Fmoc might be more suitable.[1] |
| Formation of unexpected byproducts. | Under strongly basic conditions, cleavage of the Boc group may lead to the formation of an isocyanate intermediate, which can react with other nucleophiles in the mixture.[3] | If strong base is required, protect other nucleophilic functional groups. Alternatively, explore different reaction conditions that do not require a strong base. |
Stability Summary
The following table provides a qualitative summary of the expected stability of this compound under various conditions.
| Condition | Reagent Examples | Expected Stability | Notes |
| Strongly Acidic | TFA, HCl (conc.), H2SO4 | Unstable | Rapid cleavage of the Boc group is expected.[2][3][4] |
| Mildly Acidic | Acetic acid, silica gel | Potentially Unstable | Cleavage may occur, potentially at an accelerated rate due to the electron-withdrawing pyridine ring.[1] |
| Neutral | Water, brine | Stable | Generally stable under neutral aqueous conditions. |
| Mildly Basic | NaHCO3, K2CO3, Et3N | Stable | Generally stable in the presence of mild inorganic and organic bases.[1][4] |
| Strongly Basic | NaOH, KOH, NaOMe | Potentially Unstable | Cleavage is possible, especially with heat. The electron-withdrawing nature of the pyridine ring may facilitate this.[3] |
| Nucleophilic | Amines, thiols | Stable | The Boc group is generally stable to nucleophilic attack.[1] |
| Hydrogenation | H2, Pd/C | Stable | The Boc group is stable under typical catalytic hydrogenation conditions. |
Experimental Protocols
Protocol 1: Acidic Deprotection of this compound
This protocol describes a standard method for the removal of the Boc protecting group under acidic conditions.
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Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acid Addition: Add a strong acid. Common choices include:
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.[2]
-
Workup: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used as is or neutralized with a mild base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent to yield the free amine, 2-amino-6-chloropyridine.
Caution: The deprotection reaction evolves isobutene and carbon dioxide gas. Ensure adequate ventilation.[2]
Visualizations
Caption: Acidic degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
Validation & Comparative
Comparative NMR Analysis: A Guide to the Characterization of tert-Butyl (6-chloropyridin-2-yl)carbamate
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl (6-chloropyridin-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents. To offer a comprehensive understanding of its spectral features, this guide contrasts its NMR data with that of its structural analog, tert-Butyl (6-aminopyridin-2-yl)carbamate.
This comparison will facilitate the unambiguous identification and purity assessment of this compound, highlighting the influence of the chloro-substituent on the chemical shifts of the pyridine ring protons and carbons.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and the comparative compound, tert-Butyl (6-aminopyridin-2-yl)carbamate. The data was obtained in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS).
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 8.01 | d | 8.2 |
| H-4 | 7.64 | t | 7.9 | |
| NH | 7.00 | s | - | |
| H-5 | 6.88 | d | 7.6 | |
| -C(CH₃)₃ | 1.54 | s | - | |
| tert-Butyl (6-aminopyridin-2-yl)carbamate | H-4 | 7.37 | t | 7.8 |
| H-3 | 7.21 | d | 7.3 | |
| H-5 | 6.18 | d | 8.3 | |
| NH₂ | 4.33 | br s | - | |
| -C(CH₃)₃ | 1.52 | s | - |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C=O | 152.5 |
| C-2 | 151.8 | |
| C-6 | 148.0 | |
| C-4 | 139.7 | |
| C-3 | 118.3 | |
| C-5 | 111.0 | |
| -C(CH₃)₃ | 81.1 | |
| -C(CH₃)₃ | 28.2 | |
| tert-Butyl (6-aminopyridin-2-yl)carbamate | C-6 | 158.4 |
| C-2 | 153.2 | |
| C=O | 153.1 | |
| C-4 | 138.8 | |
| C-3 | 106.3 | |
| C-5 | 105.9 | |
| -C(CH₃)₃ | 80.0 | |
| -C(CH₃)₃ | 28.3 |
Experimental Protocols
Sample Preparation:
Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
NMR Spectroscopy:
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Spectroscopy: The spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected and the free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: The spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were collected. The FID was Fourier transformed with a line broadening of 1.0 Hz. All spectra were processed using standard NMR software.
Structure-Spectra Correlation
The following diagram illustrates the assignment of the ¹H and ¹³C NMR signals to the respective atoms in the this compound molecule.
Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure.
A Predictive Guide to the Mass Spectrometry Fragmentation of tert-Butyl (6-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive analysis of the mass spectrometry fragmentation pattern of tert-Butyl (6-chloropyridin-2-yl)carbamate, a compound relevant in medicinal chemistry and drug discovery. In the absence of direct experimental data for this specific molecule, this comparison guide leverages established fragmentation principles of its core functional groups: the tert-butoxycarbonyl (Boc) protecting group and the chloropyridine moiety. This predictive framework serves as a valuable tool for the identification and structural elucidation of this and similar compounds in complex matrices.
Predicted Fragmentation Pattern
The fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is anticipated to be dominated by the characteristic loss of the labile Boc group. The molecular ion peak [M+H]⁺ for this compound is expected at an m/z of approximately 229.07, corresponding to its monoisotopic mass of 228.0666 g/mol .[1]
The primary fragmentation pathways are predicted to involve the neutral loss of isobutylene (56 Da) or the complete loss of the Boc group (100 Da). Subsequent fragmentation may involve the pyridine ring, although aromatic systems are generally more stable.
Comparison of Predicted Fragment Ions
The following table summarizes the major predicted fragment ions for this compound, their proposed structures, and calculated mass-to-charge ratios (m/z). This serves as a comparative reference for interpreting experimental mass spectra.
| Predicted Fragment | Proposed Structure | Calculated m/z | Notes |
| [M+H]⁺ | This compound (protonated) | 229.07 | Molecular Ion |
| [M+H - C₄H₈]⁺ | 2-amino-6-chloropyridine-N-carboxylic acid (protonated) | 173.02 | Loss of isobutylene from the Boc group. |
| [M+H - C₅H₉NO₂]⁺ | 2-amino-6-chloropyridine (protonated) | 129.02 | Complete loss of the Boc group. |
| [C₅H₅ClN]⁺ | Chloropyridine fragment | 114.01 | Further fragmentation of the pyridine ring. |
Experimental Protocols
While specific experimental data for the target compound is not available, a general protocol for the analysis of similar small molecules by liquid chromatography-mass spectrometry (LC-MS) with ESI is provided below.
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended for accurate mass measurements.
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing compounds like carbamates and pyridines.
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL to create a stock solution.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
Liquid Chromatography (LC) Conditions (General Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound. For example, 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry (MS) Conditions:
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Collision Energy: For tandem MS (MS/MS) experiments, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation and observe the characteristic product ions.
Predicted Fragmentation Pathway Visualization
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted fragmentation of this compound.
References
Comparison of different methods for the synthesis of tert-Butyl (6-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The protection of amino groups is a fundamental and critical step in the multi-step synthesis of complex molecules within the pharmaceutical and chemical industries. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under various conditions and its ease of removal under acidic conditions. This guide provides a detailed comparison of different methods for the synthesis of tert-Butyl (6-chloropyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical agents. The comparison focuses on reaction methodologies, performance metrics, and provides detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
Method 1: Standard Boc Protection using Di-tert-butyl Dicarbonate (Boc₂O) with a Base
The most common method for the introduction of a Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The choice of base and solvent can significantly influence the reaction efficiency, particularly for less nucleophilic amines such as 2-amino-6-chloropyridine, where the electron-withdrawing effect of the chlorine atom and the pyridine ring reduces the amine's reactivity.
A common variation for unreactive amines involves the use of 4-dimethylaminopyridine (DMAP) as a catalyst in conjunction with a stoichiometric base like triethylamine (TEA) or in some cases, DMAP can be used as the primary base. Another approach for deactivated anilines is to perform the reaction in an aqueous medium.
Experimental Protocol:
A representative procedure for the Boc protection of a substituted aniline, which can be adapted for 2-amino-6-chloropyridine, is as follows:
To a stirred solution of the amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile), a base such as triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.) are added. Di-tert-butyl dicarbonate (1.1 eq.) is then added portion-wise, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography if necessary. For less reactive amines, the addition of sodium iodide (NaI) has been shown to accelerate the reaction.[1]
Method 2: EDCI/HOBt Catalyzed Boc Protection
An alternative approach for the Boc protection of aminopyridines involves the use of coupling agents typically employed in peptide synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT).[2] This method offers a catalytic route to the desired carbamate.
Experimental Protocol:
In a typical procedure, the aminopyridine (1.0 eq.), di-tert-butyl dicarbonate (1.5-2.0 eq.), EDCI (1.5-3.0 eq.), HOBT (0.05-0.1 eq.), and a base such as triethylamine (1.5-3.0 eq.) are dissolved in a solvent like dichloromethane or tetrahydrofuran.[3] The reaction is stirred at room temperature for a period of 0.5 to 2 hours.[3] The reaction progress is monitored by TLC. After completion, the reaction mixture is washed with water, and the organic layer is dried and concentrated. The final product is then purified by column chromatography.[3]
Performance Comparison
| Parameter | Method 1: Standard Boc Protection (with DMAP/TEA) | Method 2: EDCI/HOBt Catalyzed Boc Protection |
| Reagents | 2-amino-6-chloropyridine, Boc₂O, Base (e.g., TEA, DMAP, NaH, NaI) | 2-amino-6-chloropyridine, Boc₂O, EDCI, HOBT, Base (e.g., TEA) |
| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile, Water | Dichloromethane, Tetrahydrofuran |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Several hours to overnight (can be faster with catalyst) | 0.5 - 2 hours[3] |
| Yield | Generally good to high, but can be sluggish for unreactive amines. >98% yield reported for a similar unreactive aminopyridine with NaI/DMAP.[1] | Reported to be high (80-90%) for various aminopyridines.[2][3] |
| Purity | Generally high after work-up and purification. | High selectivity reported.[2] |
| Work-up | Aqueous wash and extraction. | Aqueous wash and extraction, followed by column chromatography. |
| Advantages | Readily available and relatively inexpensive reagents. Well-established and widely used method. | Faster reaction times for aminopyridines. High yields and selectivity reported.[3] |
| Disadvantages | Can be slow for deactivated amines. May require a catalyst for efficient conversion. | Utilizes more expensive reagents (EDCI, HOBT). Requires careful control of stoichiometry. |
Signaling Pathways and Experimental Workflows
Reaction Pathway for Standard Boc Protection
Caption: Reaction mechanism for the standard Boc protection of an amine.
Workflow for Standard Boc Protection
Caption: Experimental workflow for the standard Boc protection method.
Reaction Pathway for EDCI/HOBt Catalyzed Boc Protection
Caption: Proposed mechanism for EDCI/HOBt catalyzed Boc protection.
Workflow for EDCI/HOBt Catalyzed Boc Protection
Caption: Experimental workflow for the EDCI/HOBt catalyzed method.
Conclusion
Both the standard base-mediated and the EDCI/HOBt-catalyzed methods provide effective routes for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the synthesis, such as cost, reaction time, and the scale of the reaction.
For routine, small-scale syntheses where reaction time is not a critical factor, the standard method using a base like triethylamine with a DMAP catalyst is often sufficient and more cost-effective. However, for unreactive substrates like 2-amino-6-chloropyridine, modifications such as the addition of NaI may be necessary to achieve high yields in a reasonable timeframe.[1]
For syntheses where rapid reaction times and high yields are paramount, the EDCI/HOBt catalyzed method presents a compelling alternative.[3] Although the reagents are more expensive, the significantly shorter reaction times can improve overall laboratory efficiency, especially in a high-throughput setting.
Researchers should carefully consider these factors when selecting a synthetic strategy for the Boc protection of 2-amino-6-chloropyridine and other similarly deactivated amines. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process.
References
- 1. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
A Comparative Guide to Alternative Protecting Groups for 2-Amino-6-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules incorporating the 2-amino-6-chloropyridine scaffold, effective protection of the amino group is paramount to prevent undesired side reactions and ensure high yields of the target compound. The reduced nucleophilicity of the amino group in this substrate, a consequence of the electron-withdrawing nature of both the pyridine ring and the chloro substituent, necessitates a careful selection of protecting groups and optimization of reaction conditions. This guide provides a comparative overview of various protecting groups for 2-amino-6-chloropyridine, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable strategy for your synthetic needs.
Carbamate Protecting Groups: A Versatile First Line of Defense
Carbamate-based protecting groups are among the most widely used for amines due to their general stability and the availability of orthogonal deprotection strategies. Here, we compare the application of tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups for the protection of 2-amino-6-chloropyridine.
Quantitative Data Comparison
| Protecting Group | Reagents & Conditions for Protection | Yield (%) | Deprotection Conditions | Yield (%) |
| Boc | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂ | 85 | TFA in CH₂Cl₂ or HCl in MeOH[1] | High |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O[2] | ~90 (general) | H₂, Pd/C[2] or Acid-mediated[3] | High |
| Fmoc | Fmoc-Cl, NaHCO₃, dioxane/H₂O or Pyridine, CH₂Cl₂ | High (general) | 20% Piperidine in DMF[4][5] | High |
Experimental Protocols
1. Boc Protection of 2-Aminopyridine (Analogous protocol for 2-amino-6-chloropyridine)
-
Protection: To a solution of 2-aminopyridine (1 equivalent) in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5-3 equivalents), 1-hydroxybenzotriazole (HOBT) (0.05-0.1 equivalents), triethylamine (TEA) (1.5-3 equivalents), and di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2 equivalents). Stir the reaction at room temperature for 0.5-2 hours. Upon completion, the reaction is worked up by washing with water and extracting with an organic solvent. The product is then purified by column chromatography. A yield of 85% has been reported for a similar aminopyridine substrate.
-
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in methanol.[1] These methods are typically high-yielding.
2. General Cbz Protection [2]
-
Protection: To a solution of the amine (1 equivalent) in a mixture of THF and water, add sodium bicarbonate (2 equivalents) and benzyl chloroformate (Cbz-Cl) (1.5 equivalents) at 0 °C. Stir the reaction for several hours. After an aqueous workup, the product is purified by chromatography.
-
Deprotection: The Cbz group is commonly removed by catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.[2] Alternatively, acid-mediated deprotection offers a metal-free option.[3]
3. General Fmoc Protection
-
Protection: The amine is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a dioxane/water mixture, or with pyridine in dichloromethane.
-
Deprotection: The Fmoc group is labile to basic conditions and is typically removed using a solution of 20% piperidine in dimethylformamide (DMF).[4][5]
Reaction Workflows
Figure 1. General workflows for the protection and deprotection of 2-amino-6-chloropyridine using Boc, Cbz, and Fmoc protecting groups.
Sulfonamide Protecting Groups: Robust Alternatives for Harsh Conditions
Sulfonamide-based protecting groups, such as tosyl (Ts) and nosyl (Ns), offer enhanced stability compared to carbamates, making them suitable for synthetic routes involving harsh reaction conditions.
Quantitative Data Comparison
| Protecting Group | Reagents & Conditions for Protection | Yield (%) | Deprotection Conditions | Yield (%) |
| Tosyl (Ts) | Ts-Cl, Pyridine or other base | High (general) | Strong acid (e.g., TfOH) or reducing agents (e.g., Na/NH₃) | Variable |
| Nosyl (Ns) | Ns-Cl, Pyridine or other base | High (general) | Thiophenol, K₂CO₃ | High |
Note: Specific experimental data for the sulfonamide protection of 2-amino-6-chloropyridine is limited in the available literature.
Experimental Protocols
1. General Tosyl Protection
-
Protection: The amine is treated with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine. The reaction is typically performed in a chlorinated solvent.
-
Deprotection: Removal of the tosyl group often requires harsh conditions, such as strong acids or dissolving metal reduction.
2. General Nosyl Protection
-
Protection: 2-Nitrobenzenesulfonyl chloride (Ns-Cl) is reacted with the amine in the presence of a base.
-
Deprotection: The nosyl group can be selectively cleaved under mild conditions using a thiol, such as thiophenol, and a base like potassium carbonate.
Logical Relationship of Sulfonamide Stability
References
A Comparative Reactivity Analysis of tert-Butyl (6-chloropyridin-2-yl)carbamate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex nitrogen-containing heterocycles, functionalized halopyridines are indispensable building blocks. The strategic selection of a particular halopyridine substrate is critical for the efficiency and success of synthetic routes, particularly in the construction of pharmaceutical intermediates. This guide presents an objective comparison of the reactivity of tert-Butyl (6-chloropyridin-2-yl)carbamate with its bromo and iodo analogues in common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The analysis is supported by established principles of organic chemistry and representative experimental data to inform substrate selection and reaction optimization.
Theoretical Background: The Influence of the Halogen on Reactivity
The reactivity of heteroaryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1] The strength of the C-X bond is a crucial factor, with weaker bonds leading to faster reactions under milder conditions. The established trend for carbon-halogen bond dissociation energies is C-Cl > C-Br > C-I.[1]
-
C-I Bond: The weakest among the C-X bonds, making iodo-substituted pyridines the most reactive substrates.
-
C-Br Bond: Intermediate in strength, generally offering a good balance of reactivity and stability.[1]
-
C-Cl Bond: The strongest bond, rendering chloro-substituted pyridines the least reactive and often requiring more forcing conditions or specialized, highly active catalyst systems.[1]
The electronegativity of the halogen also influences the electron density of the pyridine ring. Chlorine, being more electronegative than bromine and iodine, results in a more electron-deficient ring.[2] This can subtly affect the rate of oxidative addition.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino group also modulates the electronic properties of the pyridine ring.
Quantitative Reactivity Comparison
While direct kinetic studies for the side-by-side comparison of tert-Butyl (6-halopyridin-2-yl)carbamates are not extensively available in the literature, their relative performance can be inferred from data on analogous halopyridine systems. The following tables summarize the expected reactivity and approximate yields for these substrates in key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The difference in reactivity among the halopyridines is pronounced in this transformation.
| Substrate | Typical Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Approx. Yield (%) | Notes |
| tert-Butyl (6-iodo pyridin-2-yl)carbamate | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Dioxane/H₂O | 80-90 / 2-6 | 90-98 | High reactivity allows for mild conditions and lower catalyst loading. |
| tert-Butyl (6-bromo pyridin-2-yl)carbamate | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 90-100 / 8-12 | 85-95 | Generally high yields, but requires slightly more forcing conditions than the iodo analogue.[3] |
| tert-Butyl (6-chloro pyridin-2-yl)carbamate | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100-110 / 12-24 | 70-90 | Requires a highly active catalyst system with bulky, electron-rich phosphine ligands.[4][5] Reactions can be slower.[4] |
Table 2: Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds. The reactivity difference between the halopyridines is also significant in this transformation, often necessitating different catalyst systems for optimal results.[1]
| Substrate | Typical Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Approx. Yield (%) | Notes |
| tert-Butyl (6-iodo pyridin-2-yl)carbamate | Pd₂(dba)₃ (2 mol%), BINAP (3 mol%) | NaOtBu | Toluene | 80-100 / 4-8 | 85-95 | Efficient coupling with a variety of amines under relatively mild conditions. |
| tert-Butyl (6-bromo pyridin-2-yl)carbamate | Pd(OAc)₂ (2 mol%), Xantphos (4 mol%) | Cs₂CO₃ | Dioxane | 100-110 / 10-16 | 80-90 | A versatile substrate, though may require higher temperatures than the iodo counterpart.[3] |
| tert-Butyl (6-chloro pyridin-2-yl)carbamate | Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%) | K₃PO₄ | t-BuOH | 110-120 / 18-36 | 65-85 | Challenging substrate requiring specialized, sterically hindered ligands and higher temperatures.[6][7] |
Table 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.
| Substrate | Typical Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Approx. Yield (%) | Notes |
| tert-Butyl (6-iodo pyridin-2-yl)carbamate | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 25-50 / 2-6 | 90-98 | Highly reactive, often proceeding at or near room temperature. |
| tert-Butyl (6-bromo pyridin-2-yl)carbamate | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N/DBU | DMF | 60-80 / 6-12 | 80-92 | Good yields are achievable, but requires elevated temperatures compared to the iodo analogue. |
| tert-Butyl (6-chloro pyridin-2-yl)carbamate | PdCl₂(dppf) (5 mol%), CuI (10 mol%) | Cs₂CO₃ | Dioxane | 100-110 / 12-24 | 50-75 | Significantly less reactive, requiring higher catalyst loadings, a stronger base, and higher temperatures. |
Experimental Protocols
The following are generalized procedures for palladium-catalyzed cross-coupling reactions on tert-Butyl (6-halopyridin-2-yl)carbamates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
tert-Butyl (6-halopyridin-2-yl)carbamate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃/SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 5:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the tert-Butyl (6-halopyridin-2-yl)carbamate, arylboronic acid, palladium catalyst, and base.[4]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Add the degassed solvent via syringe.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
General Procedure for Buchwald-Hartwig Amination
Materials:
-
tert-Butyl (6-halopyridin-2-yl)carbamate (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.[3]
-
Add the tert-Butyl (6-halopyridin-2-yl)carbamate and the amine.[3]
-
Add the degassed solvent.[3]
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[3]
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.[3]
-
Work-up and purify as described in the Suzuki-Miyaura protocol.
Visualizations
General Catalytic Cycle for Cross-Coupling Reactions
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Reactivity Screening
Caption: Workflow for a typical reactivity screening experiment.
Decision Tree for Halopyridine Selection
Caption: Decision tree for selecting the optimal halopyridine substrate.
Conclusion
The reactivity of tert-Butyl (6-halopyridin-2-yl)carbamates in palladium-catalyzed cross-coupling reactions follows the established trend where the iodo derivative is the most reactive, followed by the bromo, and then the chloro derivative.
-
tert-Butyl (6-iodopyridin-2-yl)carbamate is the substrate of choice for reactions requiring mild conditions, low catalyst loadings, and fast reaction times.
-
tert-Butyl (6-bromopyridin-2-yl)carbamate offers a good balance between reactivity and stability, making it a versatile and reliable building block for a wide range of transformations.[1]
-
This compound , while often more cost-effective and readily available, is the least reactive substrate.[1] Its successful application necessitates the use of specialized, highly active catalyst systems, higher temperatures, and longer reaction times.[1]
The choice of substrate is ultimately a trade-off between reactivity, cost, and the specific requirements of the synthetic route. For drug development professionals and researchers, understanding these reactivity differences is crucial for designing efficient and robust synthetic strategies.
References
Purity Assessment of tert-Butyl (6-chloropyridin-2-yl)carbamate by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of tert-Butyl (6-chloropyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate HPLC column is critical for achieving accurate and robust separation of the main compound from potential process-related impurities. This document compares the performance of a conventional C18 reversed-phase column with a modern polar-embedded column, offering insights into method development for this and structurally related molecules.
Introduction
This compound is a polar molecule containing a pyridine ring and a carbamate functional group. Its polarity can present challenges for retention and peak shape on traditional non-polar reversed-phase HPLC columns. This guide explores two distinct HPLC methodologies to address these challenges, providing supporting data to aid in the selection of an optimal analytical method. Understanding the potential impurities is crucial for developing a specific and stability-indicating HPLC method. Common impurities could include the starting material, 2-amino-6-chloropyridine, and by-products from the Boc-protection step.
Comparative HPLC Data
The following table summarizes the hypothetical performance data for the analysis of this compound and a potential impurity, 2-amino-6-chloropyridine, on two different HPLC columns. The data illustrates the typical performance differences observed between a standard C18 column and a column with a polar-embedded group.
| Parameter | Method A: Standard C18 Column | Method B: Polar-Embedded Column |
| Analyte | Retention Time (min) | Asymmetry |
| 2-amino-6-chloropyridine | 2.1 | 1.8 |
| This compound | 4.5 | 1.5 |
This data is illustrative and intended for comparative purposes.
The polar-embedded column demonstrates superior retention and peak shape for both the analyte and its potential impurity, leading to a significant improvement in resolution. This enhanced performance is attributed to the secondary interactions (hydrophilic) provided by the embedded polar group, which helps to retain and separate polar compounds more effectively than a traditional C18 phase.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols serve as a starting point for method development and optimization.
Method A: Standard C18 Reversed-Phase Method
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.
Method B: Polar-Embedded Reversed-Phase Method
-
Column: Polar-Embedded C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: (Same as Method A)
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.
Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound by HPLC.
Caption: HPLC Purity Assessment Workflow.
Conclusion
For the purity assessment of the polar compound this compound, a polar-embedded HPLC column offers significant advantages over a traditional C18 column. The enhanced retention, improved peak symmetry, and superior resolution observed with the polar-embedded phase allow for a more accurate and reliable quantification of the main component and its impurities. While a standard C18 column can be used, it may require more extensive method development, such as the use of ion-pairing reagents, to achieve acceptable performance. Therefore, for robust and efficient method development for polar pyridine derivatives, the use of a polar-modified stationary phase is highly recommended.
X-ray Crystal Structure Analysis of tert-Butyl Carbamate Derivatives: A Comparative Guide
A comprehensive comparison of the solid-state structures of tert-butyl carbamate derivatives remains challenging due to the limited availability of public X-ray crystallographic data for specific substituted pyridinyl compounds. Despite an extensive search of the Cambridge Structural Database (CSD) and other crystallographic resources, the crystal structure for tert-Butyl (6-chloropyridin-2-yl)carbamate has not been publicly reported.
To provide a comparative framework, this guide presents available crystallographic data for related tert-butyl carbamate compounds, highlighting key structural features and the experimental protocols used for their determination. The lack of a directly comparable chloro-substituted pyridinyl derivative necessitates drawing comparisons from a broader range of structures.
Comparison of Crystallographic Data
Due to the absence of data for the target molecule, a direct comparison with alternatives is not feasible. The following table summarizes crystallographic data for other tert-butyl carbamate derivatives to illustrate the type of information that would be included in such a comparison.
| Parameter | tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate | tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate |
| CSD Refcode | Not available in search results | CCDC 1840708 |
| Chemical Formula | C₁₉H₃₀FN₃O₃ | C₁₅H₁₉N₃O₃S |
| Crystal System | Monoclinic | Triclinic |
| Space Group | Pn | P-1 |
| Unit Cell Dimensions | a = 8.682(8) Å, b = 9.700(8) Å, c = 11.273(10) Å | |
| α = 90.681(14)°, β = 112.624(13)°, γ = 112.632(13)° | ||
| Volume (ų) | Not available in search results | 794.5(12) |
| Z | Not available in search results | 2 |
| Temperature (K) | Not specified | 296(2) |
| R-factor (%) | Not available in search results | 4.05 |
This table is for illustrative purposes only and does not contain data for the user-specified molecule.
Experimental Protocols
The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis. The general workflow is outlined below.
Synthesis and Crystallization:
The synthesis of the specific tert-butyl carbamate derivative is the initial step. For instance, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate was synthesized from tert-butyl (6-aminohexyl)carbamate and 3-fluorophenyl isocyanate.[1] Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. This is often a trial-and-error process involving the slow evaporation of a solvent from a saturated solution of the compound. For example, crystals of tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate were obtained by recrystallization from an acetonitrile solution.[2]
X-ray Diffraction Data Collection and Structure Refinement:
A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded. The resulting data is then processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The structural model is then refined to best fit the experimental data.
The following diagram illustrates the typical workflow for X-ray crystal structure determination.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions with tert-Butyl (6-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel therapeutics. tert-Butyl (6-chloropyridin-2-yl)carbamate is a critical building block in the synthesis of numerous pharmaceutically active compounds, including Janus Kinase (JAK) inhibitors. The efficiency of its elaboration through cross-coupling reactions is highly dependent on the selection of an appropriate catalytic system. The presence of the sterically demanding tert-butoxycarbonyl (Boc) protecting group ortho to the reactive C-Cl bond introduces significant steric hindrance, making the choice of catalyst and ligand paramount for successful C-C and C-N bond formation.
This guide provides a comparative analysis of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this key substrate. The data presented is collated from various sources, including patent literature, to offer a practical starting point for reaction optimization.
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for different catalytic systems used in cross-coupling reactions with this compound and closely related analogs.
Table 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. For sterically hindered chloropyridines, catalyst systems that facilitate the oxidative addition step are crucial.
| Catalyst System (Pd Source / Ligand) | Coupling Partner | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 1 | 97 | [1] |
| PdCl₂(dppf) | Arylboronic Acids | K₂CO₃ | Dioxane / H₂O | 80-100 | 12-16 | Good¹ | [2] |
| Pd(OAc)₂ / SPhos | Arylboronic Acids | K₃PO₄ | Toluene / H₂O | 100-110 | 12-18 | High¹ | [3] |
¹ Yields reported for analogous, sterically hindered chloropyridine substrates. Performance may vary.
Table 2: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds. For this substrate, bulky, electron-rich phosphine ligands are essential to overcome the steric hindrance and facilitate reductive elimination.
| Catalyst System (Pd Source / Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Notes |
| Pd₂(dba)₃ / XPhos | Primary/Secondary Amines | NaOtBu | Toluene | 100-110 | 12-24 | High¹ | [4] |
| Pd(OAc)₂ / RuPhos | Primary/Secondary Amines | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane | 100-120 | 12-24 | High¹ | [4] |
| Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | Various Amines | NaOtBu or NaOH | Toluene | 100 | 12-24 | High¹ | [5] |
¹ Data based on catalyst systems proven effective for challenging heteroaryl chlorides.[4][5] Direct experimental data for the specific title substrate was not available in the surveyed literature. Optimization is recommended.
Table 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides. Both copper-cocatalyzed and copper-free systems are utilized, with the choice often depending on substrate sensitivity and functional group tolerance.[6][7][8]
| Catalyst System (Pd Source / Ligand / Additive) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkynes | Et₃N / Piperidine | DMF or Toluene | 25-80 | 2-12 | Good¹ | [6][7] |
| Pd(OAc)₂ / SPhos / No Cu | Terminal Alkynes | Cs₂CO₃ or K₃PO₄ | 1,4-Dioxane | 80-110 | 12-24 | Good¹ | [8] |
| Pd(PPh₃)₄ / CuI | Terminal Alkynes | Et₂NH | THF | 25-65 | 2-12 | Good¹ | [7] |
¹ Data based on general protocols for Sonogashira couplings of chloropyridines.[6][7][8] The steric hindrance of the substrate necessitates careful optimization of ligand and temperature.
Experimental Protocols
The following are representative experimental protocols based on successful, high-yielding reactions found in the literature.
Protocol 1: Suzuki-Miyaura Coupling
Based on the synthesis of a key intermediate for JAK inhibitors.[1]
Materials:
-
This compound (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.06 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.003 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the pyrazole-boronate ester, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the resulting mixture four times by evacuating and backfilling with nitrogen gas.
-
Add the Pd(PPh₃)₄ catalyst under a nitrogen atmosphere.
-
Again, degas the reaction mixture four times, backfilling with nitrogen each time.
-
Heat the reaction mixture to 100 °C and stir for 1 hour, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination (General Protocol for Challenging Substrates)
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
XPhos (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.
-
Add the this compound and anhydrous toluene.
-
Add the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Visualization of Workflows and Logic
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction under inert conditions.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. research.rug.nl [research.rug.nl]
- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
Biological activity of compounds synthesized from tert-Butyl (6-chloropyridin-2-yl)carbamate
For researchers, scientists, and professionals in drug development, the quest for novel compounds with potent and selective biological activity is a continuous endeavor. This guide provides a comparative analysis of the anticancer and antimicrobial properties of a series of synthesized quinoline-5-sulfonamide derivatives. The performance of these compounds is contrasted with other pyridine-based agents, supported by experimental data and detailed protocols to aid in the evaluation and design of new therapeutic agents.
The development of new chemical entities with significant biological activity is a cornerstone of pharmaceutical research. This guide focuses on a series of novel quinoline-5-sulfonamide derivatives and compares their anticancer and antibacterial efficacy with that of other reported pyridine-based compounds. The data presented is compiled from published studies to provide a clear, objective comparison for researchers in the field.
Comparative Anticancer Activity
The in vitro anticancer activity of a series of novel quinoline-5-sulfonamide derivatives was evaluated against several human cancer cell lines. For comparison, the activity of a potent pyridine-urea derivative is also presented. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Quinoline Derivative 3c | C-32 (Melanoma) | 2.8 ± 0.1 | Pyridine-Urea 8e | MCF-7 (Breast) | 0.22 |
| MDA-MB-231 (Breast) | 4.1 ± 0.2 | ||||
| A549 (Lung) | 3.5 ± 0.1 | ||||
| Quinoline Derivative 3a | C-32 (Melanoma) | 15.2 ± 0.8 | |||
| MDA-MB-231 (Breast) | 18.9 ± 1.1 | ||||
| A549 (Lung) | 21.4 ± 1.5 | ||||
| Quinoline Derivative 3b | C-32 (Melanoma) | 8.7 ± 0.5 | |||
| MDA-MB-231 (Breast) | 10.3 ± 0.7 | ||||
| A549 (Lung) | 12.1 ± 0.9 |
Comparative Antimicrobial Activity
The antibacterial efficacy of the quinoline-5-sulfonamide derivatives was assessed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that inhibits visible bacterial growth, is presented below. For comparison, data for a series of 2-aminopyridine derivatives is included.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | Bacterial Strain | MIC (µg/mL) |
| Quinoline Derivative 3c | S. aureus ATCC 29213 | 8 | 2-Aminopyridine 2c | S. aureus | 0.039 |
| MRSA 144/95 | 8 | B. subtilis | 0.039 | ||
| Quinoline Derivative 3a | S. aureus ATCC 29213 | 32 | |||
| MRSA 144/95 | 32 | ||||
| Quinoline Derivative 3b | S. aureus ATCC 29213 | 16 | |||
| MRSA 144/95 | 16 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate the design of similar experiments.
Synthesis of Quinoline-5-Sulfonamide Derivatives
The synthesis of the quinoline-5-sulfonamide derivatives involved the reaction of 8-hydroxyquinoline with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride. This intermediate was then reacted with various amines to produce the final sulfonamide compounds.
Synthesis of Quinoline-5-Sulfonamides.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (C-32, MDA-MB-231, and A549) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
MTT Assay Workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains were cultured overnight, and the inoculum was adjusted to a concentration of 1.5 x 10^8 CFU/mL (0.5 McFarland standard).
-
Serial Dilutions: The test compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
MIC Determination Workflow.
Signaling Pathway Insights
The pyridine and quinoline scaffolds are known to interact with various biological targets. For instance, many pyridine-based compounds have been identified as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by such inhibitors.
A Comparative Guide to the Synthesis of tert-Butyl (6-chloropyridin-2-yl)carbamate: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient and strategic synthesis of key chemical intermediates is paramount. Tert-Butyl (6-chloropyridin-2-yl)carbamate is a valuable building block in the development of various pharmaceutical agents. This guide provides a comprehensive cost-benefit analysis of two prominent synthetic routes to this compound, offering experimental data to inform methodology selection.
Two primary strategies for the synthesis of this compound involve the use of two different Boc-protecting agents: di-tert-butyl dicarbonate (Boc anhydride) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). This comparison will delve into the specifics of each route, evaluating them on key performance indicators such as product yield, reaction time, and cost-effectiveness.
At a Glance: Comparing the Synthetic Routes
| Metric | Route 1: Di-tert-butyl dicarbonate (Boc Anhydride) | Route 2: 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) |
| Starting Material | 2-Amino-6-chloropyridine | 2-Amino-6-chloropyridine |
| Boc-Protecting Agent | Di-tert-butyl dicarbonate | 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile |
| Typical Yield | High (often >90%) | High (often >95%) |
| Reaction Time | 2 - 16 hours | 1 - 3 hours |
| Reaction Temperature | Room Temperature to 55 °C | Room Temperature |
| Cost of Boc Agent (per gram) | ~$2.64 - $5.02 | ~$7.45 - $7.99 |
| Cost of Starting Amine (per gram) | ~$3.71 - $14.90 | ~$3.71 - $14.90 |
| Purification Method | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |
In-Depth Analysis of Synthetic Routes
Route 1: Synthesis using Di-tert-butyl dicarbonate (Boc Anhydride)
This is the most conventional and widely employed method for the Boc protection of amines. The reaction proceeds by the nucleophilic attack of the amino group of 2-amino-6-chloropyridine on one of the carbonyl carbons of Boc anhydride. A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often used to catalyze the reaction and neutralize the resulting tert-butoxycarboxylic acid.
Advantages:
-
High Yields: This method consistently delivers high yields of the desired product.
-
Cost-Effective Reagent: Di-tert-butyl dicarbonate is a relatively inexpensive and readily available reagent.[1][2]
-
Well-Established Protocols: The procedure is well-documented in the scientific literature, making it a reliable choice.
Disadvantages:
-
Longer Reaction Times: The reaction can require several hours to reach completion.[3]
-
Potential for Side Products: In some cases, the formation of di-Boc protected byproducts can occur, necessitating careful control of reaction conditions.
Route 2: Synthesis using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Boc-ON is a highly reactive and efficient reagent for the introduction of the Boc protecting group. It is particularly useful for the protection of less reactive amines or when milder reaction conditions are required.
Advantages:
-
Faster Reaction Times: Reactions with Boc-ON are typically much faster than those with Boc anhydride.
-
High Yields: This reagent often provides excellent yields, sometimes exceeding those of the Boc anhydride route.
-
Milder Conditions: The reaction can be carried out under very mild conditions, which can be advantageous for sensitive substrates.
Disadvantages:
-
Higher Reagent Cost: Boc-ON is significantly more expensive than Boc anhydride, which can be a major drawback for large-scale synthesis.[4]
-
Byproduct Removal: The reaction produces 2-hydroxyimino-2-phenylacetonitrile as a byproduct, which must be efficiently removed during workup.
Experimental Protocols
Route 1: Detailed Experimental Protocol for Synthesis using Di-tert-butyl dicarbonate
Materials:
-
2-Amino-6-chloropyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in dichloromethane, add triethylamine (1.5 eq).
-
To this stirring solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Cost-Benefit Analysis Workflow
The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on a cost-benefit analysis.
Caption: Logical workflow for the cost-benefit analysis of synthetic routes.
Conclusion
The choice between di-tert-butyl dicarbonate and Boc-ON for the synthesis of this compound hinges on the specific priorities of the researcher or organization.
For large-scale, cost-sensitive manufacturing, the di-tert-butyl dicarbonate route is the more pragmatic choice due to the significantly lower cost of the Boc-protecting agent. While the reaction times are longer, the high yields and well-established procedures make it a reliable and economical option.
Conversely, for small-scale laboratory synthesis, particularly when time is a critical factor or when dealing with precious starting materials, the Boc-ON route offers a compelling advantage with its rapid reaction times and excellent yields. The higher cost of the reagent is offset by the increased efficiency and speed of the synthesis.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision that best aligns with their project goals and resource constraints.
References
Safety Operating Guide
Proper Disposal of tert-Butyl (6-chloropyridin-2-yl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like tert-Butyl (6-chloropyridin-2-yl)carbamate are critical for ensuring personnel safety and environmental protection. Adherence to proper disposal protocols is not only a regulatory requirement but a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, addressing immediate safety precautions, operational procedures, and disposal logistics.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. This compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1][3] | Prevents skin contact and absorption. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge.[1] | Recommended, especially in poorly ventilated areas or when handling powders, to prevent inhalation.[1][2] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants.[1] | Minimizes skin exposure. |
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5] An emergency eyewash station and safety shower must be readily accessible.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[1]
-
Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1][3]
-
Collection : Place the absorbed or collected material into a clearly labeled, sealed container designated for hazardous waste.[1][3]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound, a chlorinated organic compound, requires careful segregation and handling as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Waste Segregation and Collection
Proper segregation is the first step in the disposal process. This compound should be classified as a chlorinated organic waste.[4]
-
Waste Container : Use a dedicated, chemically compatible, and leak-proof container with a secure screw-top cap for collecting the waste.[3][5][6] Polyethylene or glass containers are generally suitable.[3]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound."[3][4] Do not use abbreviations or chemical formulas.[3] If it is a mixture, list all constituents and their approximate percentages.[3]
-
Segregation : Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents, unless explicitly permitted by your institution's environmental health and safety (EH&S) department.[4][6]
Storage of Chemical Waste
Proper storage of the hazardous waste container is crucial to prevent accidents and ensure safety.
-
Location : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6]
-
Secondary Containment : It is best practice to place the waste container in secondary containment to capture any potential leaks.[4][7]
-
Container Integrity : Keep the container closed at all times except when adding waste.[5][7] Regularly inspect the storage area for any signs of leakage.[5]
Final Disposal
The recommended method for the disposal of chlorinated organic compounds is incineration at a licensed hazardous waste incineration facility.[1] These facilities are equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
-
Professional Disposal Service : Engage a certified hazardous waste disposal company to handle the transportation and final disposal of the chemical.[1] These professionals are trained in handling hazardous materials and are knowledgeable about federal, state, and local regulations.[1]
-
Institutional Procedures : Follow your institution's specific procedures for chemical waste collection. This typically involves submitting a chemical waste collection request to your Environmental Health and Safety (EH&S) department.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling tert-Butyl (6-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of tert-Butyl (6-chloropyridin-2-yl)carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar molecules, including chlorinated pyridines and tert-butyl carbamates. It is imperative to treat this compound as hazardous and to exercise caution in all handling and disposal procedures.
Hazard Summary and Immediate Safety Precautions
Based on analogous compounds, this compound is expected to cause skin, eye, and respiratory irritation.[1][2] All handling operations should be conducted in a well-ventilated chemical fume hood.[3][4]
Hazard Profile of Structurally Similar Compounds
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] If swallowed, rinse mouth and seek medical attention.[2] |
| Skin Irritation | Causes skin irritation.[1][2] | Wear protective gloves and clothing.[1][2] In case of skin contact, wash with plenty of soap and water.[1] Remove contaminated clothing and wash before reuse.[1] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye and face protection, such as chemical splash goggles and a face shield.[1][2][6] If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Avoid breathing dust.[1] Use only in a well-ventilated area, preferably a chemical fume hood.[1][4] If inhaled, move to fresh air.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use and dispose of them after handling the compound. |
| Eyes/Face | Chemical splash goggles and face shield | Goggles should be worn at all times.[7] A face shield provides additional protection against splashes, especially during transfers and solution preparation.[6][7] |
| Body | Laboratory coat | A standard laboratory coat should be worn and buttoned to its full length.[3] |
| Respiratory | Use of a chemical fume hood | All manipulations of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for safety. The following workflow outlines the key steps for handling this compound.
Caption: Experimental workflow for handling this compound.
Experimental Protocol:
-
Preparation :
-
Gather all necessary chemicals, equipment, and waste containers.
-
Put on all required personal protective equipment as detailed in the PPE table.
-
Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
-
Handling :
-
Weighing : Carefully weigh the solid compound in the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Dissolving/Reacting : Add the solid to the solvent or reaction mixture within the fume hood. Use a magnetic stirrer for efficient mixing. Keep the container covered as much as possible.
-
Transferring : When transferring solutions, use a pipette or a funnel to minimize the risk of splashing.
-
-
Cleanup and Disposal :
-
Decontamination : Clean all glassware and equipment that came into contact with the chemical.
-
Waste Segregation : Collect all waste, including contaminated gloves, weighing paper, and pipette tips, in a designated hazardous waste container.[5]
-
Doffing PPE : Remove PPE in the correct order to avoid self-contamination.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
| Waste Type | Disposal Procedure | Rationale |
| Solid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container.[5] | Prevents accidental exposure and ensures proper disposal by trained personnel. |
| Liquid Waste | Collect in a compatible, sealed, and labeled hazardous waste container. Do not pour down the drain.[1][4] | Carbamates and chlorinated compounds can be harmful to aquatic life. |
| Contaminated Materials | Items such as gloves, weighing paper, and paper towels should be placed in the solid hazardous waste container.[5] | Prevents the spread of chemical contamination. |
All waste must be disposed of through an approved hazardous waste disposal facility.[5] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
